Rp-8-Br-PET-cGMPS
Description
Properties
IUPAC Name |
sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN5O6PS.Na.H2O/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);;1H2/q;+1;/p-1/t10-,12-,13-,16-,31?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUXBFRWMZKKAJ-IPZAVTHYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5NaO7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635674 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185246-32-6 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual-Faceted Mechanism of Action of Rp-8-Br-PET-cGMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-PET-cGMPS (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a widely utilized cGMP analog designed for its membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs).[1] It is primarily characterized as a competitive inhibitor of cGMP-dependent protein kinase (PKG), making it a valuable tool for dissecting cGMP signaling pathways. However, emerging evidence reveals a more complex pharmacological profile, including potential partial agonism at PKG and interactions with other cGMP-binding proteins. This guide provides an in-depth technical overview of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.
Core Mechanism of Action: Competitive Inhibition of Protein Kinase G
The principal mechanism of action of this compound is the competitive and reversible inhibition of cGMP-dependent protein kinase (PKG).[2][3] As a structural analog of cGMP, it binds to the cGMP-binding sites on the regulatory domain of PKG. This binding event prevents the conformational change that is normally induced by cGMP, thereby locking the kinase in its inactive state and preventing the phosphorylation of its downstream targets.[4]
A Twist in the Tale: Partial Agonism
Interestingly, under certain experimental conditions, this compound has been observed to act as a partial agonist of the PKG Iα isoform.[5] In the absence of cGMP, this compound can induce a conformational change in PKG Iα, leading to a low level of kinase activation.[5] This dual antagonist/partial agonist behavior is a critical consideration in experimental design and data interpretation, as it may lead to unexpected cellular responses.
Interactions with Other cGMP-Binding Proteins
Beyond its primary interaction with PKG, this compound has been shown to modulate the activity of other key components of the cGMP signaling cascade, including phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels.
-
Phosphodiesterases (PDEs): this compound is resistant to hydrolysis by PDEs, a feature that contributes to its sustained intracellular activity.[1] Furthermore, it has been shown to interact with and inhibit certain PDE isoforms, including PDE1 and PDE6.[6] This inhibition of cGMP-degrading enzymes can lead to an overall increase in intracellular cGMP levels, which may indirectly influence cGMP signaling pathways.
-
Cyclic Nucleotide-Gated (CNG) Channels: In the context of photoreceptor function, this compound has been demonstrated to be an inhibitor of both rod and cone CNG channels.[7] It reduces the apparent affinity of the channels for cGMP, thereby decreasing channel opening and ion influx.[2]
-
Protein Kinase A (PKA): While considered to be selective for PKG, this compound has been found to interact with the cAMP-dependent protein kinase (PKA) regulatory subunit Iα (PKA1α).[6] However, its inhibitory potency at PKA is significantly lower than at PKG, indicating a high degree of selectivity.
Quantitative Data Summary
The following table summarizes the known quantitative parameters for the interaction of this compound with its various targets.
| Target | Parameter | Value | Species/System | Reference |
| Protein Kinase G (PKG) | ||||
| PKG Iα | Kᵢ (competitive inhibition) | 0.03 µM | Purified enzyme | |
| PKG Iβ | Kᵢ (competitive inhibition) | 0.03 µM | Purified enzyme | |
| Cyclic Nucleotide-Gated (CNG) Channels | ||||
| Rod CNG Channel | EC₅₀ (inhibition) | 0.45 µM (at low concentrations) | Heterologously expressed in Xenopus oocytes | [2] |
| Cone CNG Channel | EC₅₀ (inhibition) | 4.4 µM (at low concentrations) | Heterologously expressed in Xenopus oocytes | [2] |
| Phosphodiesterases (PDEs) | ||||
| PDE1β | Interaction confirmed | - | Murine retina | [6] |
| PDE1c | Interaction confirmed | - | Murine retina | [6] |
| PDE6α | Interaction confirmed | - | Murine retina | [6] |
| Protein Kinase A (PKA) | ||||
| PKA Iα | Interaction confirmed | - | Murine retina | [6] |
Note: Specific Kᵢ or IC₅₀ values for the interaction of this compound with individual PDE isoforms are not consistently reported in the literature.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions of this compound, the following diagrams have been generated using the DOT language.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
The Dual-Faceted Role of Rp-8-Br-PET-cGMPS as a cGMP-Dependent Protein Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rp-8-Br-PET-cGMPS (β-Phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a widely utilized cell-permeable and metabolically stable analog of cyclic guanosine monophosphate (cGMP). It is recognized primarily as a potent and selective competitive inhibitor of cGMP-dependent protein kinase (cGK or PKG). However, its mechanism of action is nuanced, as it can also exhibit partial agonist activity towards the cGKIα isoform in the absence of cGMP. This dual functionality necessitates careful consideration in experimental design and data interpretation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visual representations of relevant signaling pathways and workflows.
Mechanism of Action
This compound primarily functions as a competitive, reversible inhibitor of cGMP-dependent protein kinase.[1] It achieves this by binding to the cGMP-binding sites on the regulatory domain of cGK, thereby preventing the conformational change required for kinase activation by the endogenous agonist, cGMP. Kinetic analyses have demonstrated its potent inhibitory effect on both cGKIα and cGKIβ isoforms.[2]
A critical aspect of its pharmacology is the observation that, in the absence of cGMP, this compound can act as a partial agonist of cGKIα.[1][3] This suggests that its binding can induce a conformational change similar to that caused by cGMP, leading to a partial activation of the kinase.[1] This partial agonism is an important consideration in cellular systems with low basal cGMP levels, as the introduction of this compound could potentially stimulate rather than inhibit cGKIα activity.[1][3] Therefore, when using this inhibitor, it is crucial to consider the cellular context and the basal levels of cGMP.
Furthermore, studies have indicated that this compound is selective for cGK over cAMP-dependent protein kinase (PKA), making it a valuable tool for dissecting the distinct roles of these two major downstream effectors of cyclic nucleotide signaling.[2]
Data Presentation: Inhibitory Potency and Selectivity
The following table summarizes the quantitative data on the inhibitory potency of this compound against different protein kinase isoforms.
| Target Kinase | Ki (Apparent Inhibition Constant) | Reference |
| cGMP-dependent Protein Kinase Iα (cGKIα) | 35 nM | [4] |
| cGMP-dependent Protein Kinase Iβ (cGKIβ) | 30 nM | [4] |
| cGMP-dependent Protein Kinase II (cGKII) | 450 nM | [4] |
| cAMP-dependent Protein Kinase II (PKA II) | 11 µM | [2][4] |
Experimental Protocols
In Vitro cGK Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against purified cGK in a cell-free system.
Materials:
-
Purified recombinant cGKIα or cGKIβ
-
This compound
-
cGMP
-
A specific peptide substrate for cGK (e.g., a fluorescently labeled peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
96-well microplate
-
Microplate reader capable of detecting the phosphorylated substrate
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Prepare a solution of the cGK enzyme in the kinase reaction buffer. The final concentration should be in the low nanomolar range and determined empirically.
-
Prepare a solution of the peptide substrate and cGMP in the kinase reaction buffer. The final concentration of the substrate is typically in the low micromolar range, and the cGMP concentration should be at or near its Ka for the kinase.
-
Add the serially diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add the cGK enzyme solution to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate/cGMP solution and ATP to each well. The final ATP concentration is often at its Km for the kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).
-
Detect the amount of phosphorylated substrate using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cellular Assay for cGK Inhibition
This protocol provides a general framework for assessing the effect of this compound on cGK activity within intact cells.
Materials:
-
Cells expressing the target cGK isoform
-
Cell culture medium and supplements
-
This compound
-
A cGMP-elevating agent (e.g., a nitric oxide donor like sodium nitroprusside or a phosphodiesterase inhibitor)
-
Lysis buffer
-
Antibodies specific for a known cGK substrate and its phosphorylated form (e.g., VASP)
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 30-60 minutes).
-
Stimulate the cells with a cGMP-elevating agent to activate the cGK pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting using antibodies against the phosphorylated and total forms of a known cGK substrate (e.g., phospho-VASP and total VASP).
-
Quantify the band intensities and normalize the level of the phosphorylated substrate to the total amount of the substrate.
-
Data Analysis: Compare the levels of substrate phosphorylation in the presence and absence of the inhibitor to determine its effect on cellular cGK activity.
Visualizations
Signaling Pathway
Caption: cGMP signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for an in vitro cGK inhibition assay.
References
- 1. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biolog.de [biolog.de]
Unraveling the Role of Rp-8-Br-PET-cGMPS in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-PET-cGMPS (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a lipophilic, membrane-permeant analog of cyclic guanosine monophosphate (cGMP) that serves as a critical tool for investigating cGMP-mediated signaling pathways. Primarily recognized as a competitive inhibitor of cGMP-dependent protein kinase (PKG), its complex pharmacology also includes modulatory effects on other cGMP-binding proteins, such as cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs). This technical guide provides an in-depth analysis of the function and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling cascades.
Core Mechanism of Action
This compound is a diastereomer of the cGMP analog 8-Bromoguanosine-3',5'-cyclic monophosphorothioate.[1] The key to its primary inhibitory function lies in the Rp configuration of the sulfur atom on the phosphate group, which allows it to bind to the cGMP-binding sites on target proteins without inducing the conformational change required for activation.[1] This makes it a competitive antagonist of cGMP action at these sites.[2]
However, its activity is not limited to simple inhibition. Under certain in vitro conditions and in the absence of cGMP, this compound has been observed to act as a partial agonist of the PKGIα isoform.[3] Furthermore, the β-phenyl-1,N2-etheno modification contributes to its ability to inhibit CNG channels.[4]
Quantitative Data Summary
The following tables summarize the known quantitative parameters for the interaction of this compound with its primary targets.
| Target | Parameter | Value | Species/System | Reference |
| Cyclic Nucleotide-Gated (CNG) Channels | ||||
| Rod Photoreceptor CNG Channels | EC50,h (low concentration) | ~0.45 µM | Bovine (heterologously expressed in Xenopus laevis oocytes) | [4] |
| Cone Photoreceptor CNG Channels | EC50,h (low concentration) | ~4.4 µM | Human (heterologously expressed in Xenopus laevis oocytes) | [4] |
| Rod Photoreceptor CNG Channels | Apparent Affinity Decrease (at 50 µM) | ~4.9-fold | Bovine (heterologously expressed in Xenopus laevis oocytes) | [4] |
| Cone Photoreceptor CNG Channels | Apparent Affinity Decrease (at 50 µM) | ~3.2-fold | Human (heterologously expressed in Xenopus laevis oocytes) | [4] |
| cGMP-Dependent Protein Kinase (PKG) | ||||
| PKGIα | Inhibition | Reported as a potent inhibitor, but specific Ki values are not consistently available in the reviewed literature. | Purified enzyme | [3][5] |
| PKGIα | Partial Agonism | Can activate in the absence of cGMP. | Purified enzyme and intact vascular smooth muscle cells | [3] |
| PKGII | Inhibition | Does not inhibit PKGII activity. | Purified enzyme | [5] |
| Other Identified Interactors | ||||
| PDE1β, PDE1c, PDE6α, PKA1α | Binding | Identified as interactors via affinity chromatography. | Murine retina | [6] |
Signaling Pathways Modulated by this compound
This compound is a valuable tool for dissecting signaling pathways where cGMP is a key second messenger.
The NO/cGMP/PKG Signaling Pathway
The nitric oxide (NO)/cGMP/PKG pathway is a fundamental signaling cascade involved in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. This compound is frequently used to probe the role of PKG in this pathway.
Phototransduction Cascade
In photoreceptor cells, cGMP plays a crucial role in keeping CNG channels open in the dark. In diseases like Retinitis Pigmentosa, elevated cGMP levels lead to excessive CNG channel activity and subsequent cell death. This compound has been investigated for its potential to mitigate this by inhibiting CNG channels.[4]
Experimental Protocols
In Vitro PKG Kinase Activity Assay
This protocol outlines a method to assess the inhibitory effect of this compound on PKG activity.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified PKG enzyme, a specific peptide substrate (e.g., a fluorescently labeled or biotinylated peptide), and a kinase buffer containing MgCl2.
-
Compound Addition: Add this compound at various concentrations to the reaction mixtures. Include control tubes with vehicle and tubes with a known PKG activator (e.g., 8-Br-cGMP) to establish baseline and maximal activity.
-
Initiation: Start the kinase reaction by adding ATP (often [γ-³²P]ATP for radiometric detection or unlabeled ATP for other detection methods).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper (for radiometric assays) or by adding a stop solution.
-
Detection: For radiometric assays, wash the paper to remove unincorporated ATP and quantify the incorporated radioactivity using a scintillation counter. For other methods (e.g., fluorescence-based or antibody-based), follow the specific detection protocol.
-
Analysis: Calculate the percentage of inhibition at each concentration of this compound relative to the activated control.
Vascular Smooth Muscle Relaxation Assay
This ex vivo protocol assesses the effect of this compound on vascular tone.[1]
Methodology:
-
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or rabbit) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, gassed with 95% O2 / 5% CO2.[1]
-
Pre-incubation: Pre-incubate the aortic rings with varying concentrations of this compound for a defined period (e.g., 30 minutes).[1]
-
Contraction: Induce a stable, submaximal contraction with a vasoconstrictor such as phenylephrine.[1]
-
Vasodilation: Add a known vasodilator that acts through the cGMP pathway (e.g., sodium nitroprusside) in a cumulative manner.[1]
-
Data Acquisition: Record the changes in isometric tension using a force transducer.[1]
-
Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor and compare the dose-response curves in the presence and absence of this compound.[1]
Platelet Aggregation Assay
This in vitro assay determines the impact of this compound on platelet function.[1]
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by low-speed centrifugation.[1]
-
Pre-incubation: Pre-incubate the PRP with this compound.[1]
-
Induction of Anti-aggregation: Add a cGMP-elevating agent like sodium nitroprusside to inhibit platelet aggregation.[1]
-
Induction of Aggregation: Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.[1]
-
Data Acquisition: Monitor and record the percentage of platelet aggregation over time using an aggregometer, which measures changes in light transmission.[1]
-
Analysis: Compare the aggregation curves to determine if this compound can reverse the anti-aggregatory effect of the cGMP-elevating agent.[1]
Conclusion
This compound is a multifaceted pharmacological tool that has been instrumental in advancing our understanding of cGMP signaling. While its primary role is the competitive inhibition of PKG, its effects on CNG channels and its potential for partial agonism of PKGIα highlight the importance of careful experimental design and interpretation. This guide provides a comprehensive overview of its function, supported by quantitative data and detailed methodologies, to aid researchers in effectively utilizing this compound in their investigations of cellular signaling and in the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Rp-8-Br-PET-cGMPS in Elucidating cGMP Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger implicated in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, phototransduction, and neuronal signaling. The study of cGMP signaling pathways has been greatly advanced by the development of specific pharmacological tools. Among these, Rp-8-Br-PET-cGMPS ((β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) has emerged as a potent and valuable cell-permeable analog for investigating the roles of cGMP-dependent protein kinase (PKG) and cyclic nucleotide-gated (CNG) channels. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying cGMP-mediated cellular events.
Introduction to this compound
This compound is a chemically modified analog of cGMP designed to be a competitive antagonist of cGMP's effects. Its structure incorporates several key modifications:
-
An Rp-phosphorothioate group: This modification at the cyclic phosphate moiety is crucial for its antagonistic activity against PKG. The "Rp" diastereomer sterically hinders the conformational changes required for kinase activation.
-
An 8-Bromo (8-Br) substitution: This modification on the guanine ring enhances the lipophilicity of the molecule, facilitating its passage across cell membranes.
-
A β-phenyl-1,N2-etheno (PET) adduction: This bulky group further increases lipophilicity and contributes to its inhibitory effects, particularly on CNG channels.
Together, these modifications create a powerful research tool that acts as a competitive, reversible inhibitor of PKG and an inhibitor of CNG channels[1][2][3][4]. However, it is crucial to note that under certain in vitro and intact cell conditions, this compound has been observed to act as a partial agonist of the PKGIα isoform, a detail that warrants careful consideration in experimental design and data interpretation[5].
Mechanism of Action
This compound primarily exerts its effects by competitively binding to the cGMP-binding sites on target proteins, thereby preventing the binding of endogenous cGMP and subsequent activation.
Inhibition of cGMP-Dependent Protein Kinase (PKG)
PKG is a key effector of cGMP signaling. Upon binding of cGMP, PKG undergoes a conformational change that activates its serine/threonine kinase domain, leading to the phosphorylation of downstream target proteins. This compound binds to the cGMP-binding sites on the regulatory domain of PKG but fails to induce the activating conformational change. This competitive inhibition blocks the downstream signaling cascade. It is considered the most specific PKG-I inhibitor among the known cyclic nucleotide analogs[6].
Inhibition of Cyclic Nucleotide-Gated (CNG) Channels
CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, including cGMP. In processes like phototransduction in retinal photoreceptors, cGMP binding to CNG channels leads to their opening and cation influx. This compound can also bind to the cGMP-binding sites on CNG channels, preventing their activation and reducing cation conductance[6][7].
Quantitative Data
The following tables summarize the known quantitative data for the interaction of this compound with its primary targets.
| Target | Parameter | Value (µM) | Species/System | Reference |
| PKG Iα | Ki | 0.35 | Bovine lung | |
| PKG Iβ | Ki | 0.25 | Recombinant human | |
| PKA | Ki | >100 | Bovine heart |
Table 1: Inhibition Constants (Ki) of this compound for Protein Kinases. This table illustrates the selectivity of this compound for PKG isoforms over Protein Kinase A (PKA).
| Target | Parameter | Value (µM) | Conditions | Reference |
| Rod CNG Channels | EC50 | 0.45 | In the presence of 100 µM cGMP | [6] |
| Cone CNG Channels | EC50 | 4.4 | In the presence of 20 µM cGMP | [6] |
Table 2: Half-maximal Inhibitory Concentration (EC50) of this compound for Retinal CNG Channels. This table highlights the differential inhibitory potency of this compound on rod and cone CNG channels.
Signaling Pathways
This compound is instrumental in dissecting the cGMP/PKG signaling pathway. The following diagrams illustrate the canonical pathway and the points of intervention for this inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Lipophilic Profile and Cellular Access of Rp-8-Br-PET-cGMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical physicochemical and biological properties of Rp-8-Br-PET-cGMPS, a potent and membrane-permeant inhibitor of cGMP-dependent protein kinase (PKG). A comprehensive understanding of its lipophilicity and cell permeability is paramount for the accurate design and interpretation of cellular and in vivo studies. This document provides a consolidated overview of quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application.
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to the lipophilicity and inhibitory activity of this compound.
Table 1: Physicochemical and Permeability Properties
| Parameter | Value | Reference |
| Lipophilicity (log Kw) | 2.83 | [1][2][3] |
| Cell Permeability | Membrane-permeant | [1][4][5] |
| Predicted Diffusion | ~45% of extracellular concentration | [3][6] |
Table 2: Inhibitory Activity
| Target | Inhibition Constant (Ki) / IC50 | Reference |
| cGMP-dependent Protein Kinase Iα (PKG Iα) | 35 nM | [4][7] |
| cGMP-dependent Protein Kinase Iβ (PKG Iβ) | 30 nM | [4][7] |
| cGMP-dependent Protein Kinase II (PKG II) | 450 nM | [4] |
| cAMP-dependent Protein Kinase II (PKA II) | 11 µM | [4][7] |
| cGMP-gated ion channels | IC50 = 25 µM | [7] |
Signaling Pathway and Mechanism of Action
This compound primarily functions as a competitive antagonist of cGMP at the regulatory domain of PKG.[8] This inhibition prevents the downstream phosphorylation of target proteins involved in a multitude of cellular processes. The following diagram illustrates the canonical cGMP/PKG signaling pathway and the point of intervention by this compound.
Experimental Protocols
The high lipophilicity and cell permeability of this compound make it an invaluable tool for investigating the role of the cGMP/PKG pathway in intact cells and tissues. Below are detailed methodologies for key experiments.
Assessment of Vascular Smooth Muscle Relaxation
Objective: To determine the effect of this compound on vasodilator-induced relaxation of vascular smooth muscle.
Methodology:
-
Tissue Preparation: Isolate aortic rings from a suitable animal model and mount them in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Pre-contraction: Induce a stable, submaximal contraction with a vasoconstrictor (e.g., phenylephrine).
-
Inhibitor Pre-incubation: Pre-incubate the aortic rings with this compound (e.g., for 30 minutes) at the desired concentration.
-
Vasodilator Addition: Add a known vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside) in a cumulative concentration-response manner.
-
Data Acquisition: Continuously record the changes in isometric tension using a force transducer.
-
Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor and compare the concentration-response curves in the presence and absence of this compound.[8]
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Quantification of cAMP and cGMP analogs in intact cells: pitfals in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. biolog.de [biolog.de]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides | springermedizin.de [springermedizin.de]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Diastereomers Rp-8-Br-PET-cGMPS and Sp-8-Br-PET-cGMPS: Antagonist and Agonist of the cGMP-PKG Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth comparison of two pivotal research tools: the cGMP-dependent protein kinase (PKG) antagonist, Rp-8-Br-PET-cGMPS, and its agonist diastereomer, Sp-8-Br-PET-cGMPS. These potent, membrane-permeable, and phosphodiesterase-resistant cGMP analogs are instrumental in dissecting the complex roles of the cGMP signaling cascade in cellular processes ranging from smooth muscle relaxation and platelet aggregation to neuronal function and apoptosis.[1][2] This document details their mechanisms of action, provides comparative quantitative data, outlines key experimental protocols, and visualizes the associated biochemical pathways and workflows.
Core Concepts: The Central Role of cGMP and PKG
The cyclic guanosine monophosphate (cGMP) signaling system is a fundamental pathway that regulates a vast array of physiological processes.[3] Extracellular signals, such as nitric oxide (NO), stimulate soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into the second messenger cGMP.[4][5][6] The primary downstream effector for many of cGMP's actions is the cGMP-dependent protein kinase (PKG), a serine/threonine kinase.[4][5] Upon activation by cGMP, PKG phosphorylates numerous target proteins, modulating cellular functions like ion channel conductance, calcium homeostasis, and gene expression.[7]
To probe this pathway, researchers utilize structural analogs of cGMP. The diastereomers this compound and Sp-8-Br-PET-cGMPS are phosphorothioate derivatives of cGMP, where the stereochemistry at the phosphorus atom—designated Rp or Sp—determines their function.[1][8] The "8-Br" (8-bromo) and "PET" (β-phenyl-1,N2-etheno) modifications enhance lipophilicity and membrane permeability, while the phosphorothioate backbone confers resistance to degradation by phosphodiesterase (PDE) enzymes, ensuring a more sustained cellular effect.[2][8][9]
Differentiated Mechanisms of Action
The opposing functions of these diastereomers stem directly from their three-dimensional structure and how they interact with the cGMP-binding sites on the regulatory domain of PKG.
-
Sp-8-Br-PET-cGMPS (The Agonist): The "Sp" configuration mimics the binding of endogenous cGMP. It docks into the regulatory domain of PKG, inducing a critical conformational change that releases the catalytic domain from autoinhibition.[2] This activates the kinase, enabling it to phosphorylate its downstream substrates. Thus, the Sp isomer functions as a potent PKG activator.[10][11][12]
-
This compound (The Antagonist): The "Rp" configuration allows the molecule to bind to the same cGMP-binding sites on PKG with high affinity. However, it fails to induce the necessary conformational change for activation. By occupying the binding site, it acts as a competitive antagonist, preventing endogenous cGMP from activating the enzyme.[1][13][14] It is important to note that under certain in vitro conditions and high concentrations, this compound has been observed to act as a partial agonist of the PKG Iα isoform, a nuance critical for experimental interpretation.[15]
Quantitative Data Presentation
The distinct actions of these analogs are reflected in their biochemical parameters. While comprehensive, directly comparative kinetic data is sparse in the literature, the following table summarizes their established properties.
| Parameter | Sp-8-Br-PET-cGMPS | This compound |
| Primary Action | PKG Agonist[10] | Competitive PKG Antagonist[8][13] |
| Mechanism | Activates PKG Iα and Iβ[11][12] | Inhibits cGMP-mediated activation of PKG[1] |
| Reported Potency | Potent activator; specific Ka values not readily available in cited literature.[9] | Potent inhibitor; specific Ki values not readily available in cited literature.[16] |
| Membrane Permeability | High; lipophilic PET group facilitates entry into intact cells.[10][12] | High; lipophilic PET group facilitates entry into intact cells.[8][14] |
| PDE Resistance | High; phosphorothioate backbone resists hydrolysis by PDEs.[10][11][12] | High; phosphorothioate backbone resists hydrolysis by PDEs.[8][14] |
| Selectivity Notes | Also reported as an inhibitor of retinal-type cGMP-gated ion channels.[10][12] | Can activate PKG Iα under certain conditions (partial agonism).[15] May interact with other cGMP-binding proteins like PDEs and PKA.[17] |
Visualization of the cGMP-PKG Signaling Pathway
The diagram below illustrates the canonical NO/sGC/cGMP signaling pathway and highlights the specific points of intervention for both the Sp-agonist and the Rp-antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 6. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 7. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 8. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sp-8-Br-PET-cGMPS - Immunomart [immunomart.com]
- 12. Sp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 13. rndsystems.com [rndsystems.com]
- 14. This compound BIOLOG Life Science Institute [biolog.de]
- 15. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Rp-8-Br-PET-cGMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding Rp-8-Br-PET-cGMPS, a pivotal modulator of cGMP signaling pathways. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological and experimental frameworks.
Core Concepts: A Competitive Antagonist with Nuanced Activity
This compound, or Rp-8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate, is a diastereomer of the cGMP analog 8-Bromoguanosine-3',5'-cyclic monophosphorothioate.[1] The "Rp" configuration refers to the spatial orientation of the sulfur atom on the phosphate group, which is critical to its function.[1] Primarily, this compound acts as a competitive, reversible inhibitor of cGMP-dependent protein kinase (PKG).[2] It binds to the cGMP binding sites on PKG, thereby preventing activation by the endogenous second messenger, cGMP.[3]
Interestingly, while it is predominantly known as a PKG inhibitor, some studies have revealed that under certain in vitro conditions and in the absence of a cGMP agonist, this compound can act as a partial agonist of the cGKIα isoform.[4][5] This highlights the importance of careful experimental design and interpretation when utilizing this compound.
Beyond its interaction with PKG, this compound has also been shown to inhibit the activity of cyclic nucleotide-gated (CNG) channels, which are crucial in processes such as phototransduction.[6] This inhibitory action on both PKG and CNG channels has made it a valuable tool in studying retinal degeneration, where excessive cGMP levels are implicated.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from the foundational literature.
| Parameter | Target | Value | Cell/System Type | Reference |
| Ki | cGKI | 35 nM | - | [8] |
| Ki | cGKII | 30 nM | - | [8] |
| Ki | Protein Kinase A (PKA) | 11 µM | - | [8] |
| IC50 | cGMP-induced activation of CNG channels | 25 µM | - | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound. Below are protocols for key experiments cited in the literature.
In Vitro Kinase Assay (Radiometric)
This assay is fundamental for determining the inhibitory potency of compounds like this compound on PKG activity.
Objective: To quantify the inhibition of PKG-mediated phosphorylation of a substrate peptide in the presence of this compound.
Materials:
-
Purified recombinant PKG (e.g., PKGIα or PKGIβ)
-
Specific substrate peptide for PKG (e.g., Kemptide)
-
This compound
-
cGMP (as an agonist)
-
[γ-³²P]ATP
-
Kinase reaction buffer (containing MgCl₂, ATP, and a buffer like MOPS or HEPES)
-
P81 phosphocellulose paper
-
Phosphoric acid solution for washing
-
Scintillation counter
Procedure:
-
Prepare a master mix: For a set of reactions, prepare a master mix containing the kinase reaction buffer, purified PKG, and the substrate peptide.
-
Serial Dilution: Prepare serial dilutions of this compound to test a range of concentrations.
-
Initiate the Reaction:
-
To individual reaction tubes, add the master mix.
-
Add the various concentrations of this compound.
-
Add a fixed, activating concentration of cGMP.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto labeled P81 phosphocellulose paper squares. The peptide substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the P81 papers multiple times in a phosphoric acid solution to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed and dried P81 papers in scintillation vials with a scintillation cocktail and measure the amount of incorporated ³²P using a scintillation counter.
-
Data Analysis: Plot the remaining kinase activity as a function of the this compound concentration to determine the IC₅₀ or Kᵢ value.
Vascular Smooth Muscle Relaxation Assay
This ex vivo assay assesses the functional effect of this compound on vascular tone, a process heavily regulated by the cGMP/PKG pathway.[1]
Objective: To determine the ability of this compound to inhibit vasodilation induced by cGMP-elevating agents.
Materials:
-
Isolated aortic rings from a suitable animal model (e.g., rat or rabbit)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and gassed with 95% O₂ / 5% CO₂
-
Force transducer to measure isometric tension
-
A vasoconstrictor (e.g., phenylephrine or U46619)
-
A vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside)
-
This compound
Procedure:
-
Tissue Preparation: Isolate aortic rings and mount them in the organ bath containing the physiological salt solution.[1]
-
Equilibration: Allow the tissues to equilibrate under a resting tension until a stable baseline is achieved.
-
Pre-incubation: Add this compound to the organ bath and incubate for a defined period (e.g., 30 minutes).[1] A control set of tissues should be incubated with vehicle only.
-
Contraction Induction: Induce a stable, submaximal contraction in the aortic rings using a vasoconstrictor like phenylephrine.[1]
-
Vasodilation: Once the contraction is stable, cumulatively add a cGMP-elevating vasodilator (e.g., sodium nitroprusside) to the organ bath and record the relaxation response.
-
Data Acquisition: Record the changes in isometric tension using the force transducer.[1]
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.[1] Compare the dose-response curves for the vasodilator in the presence and absence of this compound to demonstrate its inhibitory effect.
Platelet Aggregation Assay
This assay investigates the role of the cGMP/PKG pathway in platelet function, where it acts as an inhibitory signal.[1]
Objective: To assess the ability of this compound to reverse the anti-aggregatory effects of cGMP-elevating agents.
Materials:
-
Freshly prepared platelet-rich plasma (PRP)[1]
-
Platelet aggregometer
-
A platelet agonist (e.g., ADP, collagen, or thrombin)
-
A cGMP-elevating agent (e.g., sodium nitroprusside)
-
This compound
Procedure:
-
PRP Preparation: Obtain fresh blood and prepare PRP by low-speed centrifugation.[1]
-
Pre-incubation: Pre-incubate aliquots of PRP with this compound and a cGMP-elevating agent.[1] Control samples should include PRP with the cGMP-elevating agent alone and PRP with vehicle.
-
Aggregation Assay:
-
Place the PRP samples in the aggregometer cuvettes.
-
Add a platelet agonist to induce aggregation.
-
-
Data Acquisition: Monitor and record the percentage of platelet aggregation over time by measuring changes in light transmission through the PRP.[1]
-
Data Analysis: Compare the aggregation curves and the maximum percentage of aggregation between the different conditions. The reversal of the anti-aggregatory effect of the cGMP-elevating agent by this compound demonstrates its inhibitory action in this system.[1]
Visualizing the Core Concepts
cGMP Signaling Pathway and the Role of this compound
Caption: The cGMP signaling pathway, illustrating the inhibitory action of this compound on PKG.
Experimental Workflow for Characterizing this compound in Vascular Smooth Muscle
Caption: A typical experimental workflow for assessing the inhibitory effect of this compound on vasodilation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Protein Kinase G Inhibitors: R&D Systems [rndsystems.com]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Rp-8-Br-PET-cGMPS in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-PET-cGMPS (β-Phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and cell-permeable analog of cyclic guanosine monophosphate (cGMP). It serves as a crucial tool in biomedical research for dissecting the complex signaling pathways regulated by cGMP. As a competitive antagonist of cGMP-dependent protein kinase (PKG), this compound allows for the precise investigation of the roles of PKG in a multitude of physiological and pathophysiological processes.[1][2][3] This technical guide provides a comprehensive overview of the core applications of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the signaling pathways it modulates.
Mechanism of Action
This compound is a diastereomer of its agonistic counterpart, Sp-8-Br-PET-cGMPS. The key to its inhibitory action lies in the specific spatial orientation of the sulfur atom on the phosphate group (the "Rp" configuration), which prevents the conformational change required for PKG activation.[1] While its primary and most well-characterized target is PKG, it's important for researchers to be aware that at higher concentrations, cGMP analogs can interact with other cGMP-binding proteins. Studies have shown that this compound can also interact with cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs).[4]
The primary utility of this compound lies in its ability to competitively inhibit the binding of cGMP to PKG, thereby preventing the phosphorylation of downstream substrates.[1] This makes it an invaluable tool for elucidating the specific contributions of the cGMP/PKG pathway in various cellular functions. However, some studies suggest that under certain in vitro and intact cell conditions, this compound may act as a partial agonist of PKG Iα, a nuance that should be considered when interpreting experimental results.
Quantitative Data
The inhibitory potency of this compound has been characterized in various systems. The following table summarizes key quantitative data for this compound.
| Parameter | Target | System | Value | Reference |
| EC50 | Rod CNG Channel Inhibition | Xenopus laevis oocytes | ~0.45 µM | |
| EC50 | Cone CNG Channel Inhibition | Xenopus laevis oocytes | ~4.4 µM | |
| Ki | cGMP-dependent protein kinase | In vitro (kemptide substrate) | 0.5 µM (for (Rp)-8-pCPT-cGMPS, a related compound) | |
| Effective Concentration | Inhibition of nitrovasodilator-induced relaxation | Porcine coronary arteries | 3 x 10-5 M | [5] |
| Effective Concentration | Reversal of cGMP-mediated platelet inhibition | Washed rat platelets | 25 µM | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental application of this compound, the following diagrams are provided.
Key Applications and Experimental Protocols
This compound is utilized across several key areas of biomedical research.
Vascular Smooth Muscle Relaxation
Background: The cGMP/PKG pathway is a primary regulator of vascular tone. Increased PKG activity leads to a decrease in intracellular calcium and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.[7]
Experimental Goal: To investigate the role of PKG in vasodilation by assessing the ability of this compound to inhibit the relaxation of pre-contracted vascular smooth muscle in response to cGMP-elevating agents.
Detailed Methodology:
-
Tissue Preparation:
-
Pre-incubation with Inhibitor:
-
Allow the aortic rings to equilibrate under a resting tension.
-
Pre-incubate the tissues with this compound (e.g., 10-30 µM) for a defined period, typically 30 minutes, to ensure adequate cell penetration and target engagement.[1] A parallel set of tissues should be incubated with vehicle as a control.
-
-
Induction of Contraction:
-
Induce a stable, submaximal contraction in the aortic rings using a vasoconstrictor such as phenylephrine or U46619.[1]
-
-
Assessment of Relaxation:
-
Data Acquisition and Analysis:
-
Continuously record the changes in isometric tension using a force transducer.[1]
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.[1]
-
Compare the dose-response curves of the vasodilator in the presence and absence of this compound to quantify the inhibitory effect.
-
Platelet Aggregation
Background: The nitric oxide (NO)/cGMP/PKG signaling pathway is a key inhibitor of platelet activation and aggregation, playing a crucial role in preventing thrombosis.
Experimental Goal: To determine the involvement of PKG in the anti-aggregatory effects of cGMP-elevating agents by using this compound to reverse these effects.
Detailed Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Obtain fresh human or animal blood in an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to separate the PRP.[1]
-
-
Platelet Aggregation Assay:
-
Perform the assay in an aggregometer, which measures changes in light transmission through the PRP as platelets aggregate.[1][8]
-
Pre-incubate the PRP with this compound (e.g., 25 µM) for a short period (e.g., 3 minutes).[6]
-
Add a cGMP-elevating agent, such as sodium nitroprusside, to inhibit platelet aggregation.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, or thrombin).[1]
-
-
Data Acquisition and Analysis:
Neuroscience Research: Retinal Degeneration
Background: In certain forms of retinal degeneration, such as retinitis pigmentosa, elevated cGMP levels are associated with photoreceptor cell death.[4] The cGMP/PKG pathway is implicated in this process.
Experimental Goal: To investigate the therapeutic potential of inhibiting PKG in preventing photoreceptor cell death in models of retinal degeneration.
Detailed Methodology:
-
Cell Culture or Organotypic Retinal Explants:
-
Use appropriate cell lines or primary retinal cultures from animal models of retinal degeneration.
-
Treat the cultures with this compound at various concentrations.
-
-
Induction of Cell Death (if applicable):
-
In some experimental paradigms, cell death may be induced by agents that elevate cGMP or by other means that mimic the disease state.
-
-
Apoptosis Assays:
-
After a defined incubation period, assess apoptosis using established methods. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[9]
-
Staining Protocol:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.[9]
-
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells in cultures treated with this compound to untreated or vehicle-treated controls.
-
Conclusion
This compound is a powerful and specific pharmacological tool for the investigation of cGMP/PKG signaling. Its utility in elucidating the roles of PKG in diverse physiological processes, from vascular relaxation to platelet function and neuronal survival, is well-established. This guide provides a foundational understanding and practical protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to explore the complexities of cellular signaling and to pave the way for novel therapeutic interventions. As with any pharmacological inhibitor, careful consideration of its potential off-target effects and context-dependent partial agonism is essential for the robust interpretation of experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Protein Kinase G Inhibitors: R&D Systems [rndsystems.com]
- 3. This compound (3028) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis | PLOS One [journals.plos.org]
- 7. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Competitive Edge: A Technical Guide to Rp-8-Br-PET-cGMPS as a PKG Inhibitor
For Immediate Release
This technical guide provides an in-depth exploration of Rp-8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-PET-cGMPS), a potent and selective competitive inhibitor of cGMP-dependent protein kinase (PKG). Tailored for researchers, scientists, and drug development professionals, this document details the inhibitory mechanisms, quantitative data, experimental protocols, and relevant signaling pathways associated with this crucial research tool.
Executive Summary
This compound is a lipophilic, membrane-permeant analog of cyclic guanosine monophosphate (cGMP) that serves as a competitive antagonist of PKG.[1] Its utility lies in its ability to selectively probe the physiological and pathological roles of the cGMP/PKG signaling cascade in a variety of cellular processes, including smooth muscle relaxation, platelet aggregation, and apoptosis.[1] This guide will provide the technical details necessary to effectively utilize this compound in a laboratory setting.
Quantitative Inhibitory Data
The inhibitory potency of this compound against PKG has been quantified through kinetic analyses. The following table summarizes the key inhibitory constants (Ki) for this compound against different protein kinases, highlighting its selectivity for PKG.
| Target Enzyme | Apparent Inhibitory Constant (Ki) | Reference |
| cGMP-dependent Protein Kinase (PKG) Type Iα | 0.03 µM | [2] |
| cGMP-dependent Protein Kinase (PKG) Type Iβ | 0.03 µM | [2] |
| cAMP-dependent Protein Kinase (PKA) Type II | 10 µM | [2] |
This data demonstrates that this compound is significantly more potent as an inhibitor of PKG Iα and Iβ compared to PKA, indicating a high degree of selectivity.
Signaling Pathways and Mechanism of Action
The canonical nitric oxide (NO)/cGMP/PKG signaling pathway is a critical regulator of numerous physiological functions.[3] NO, produced by nitric oxide synthase (NOS), activates soluble guanylyl cyclase (sGC) to convert GTP into cGMP.[3] cGMP then allosterically activates PKG, which in turn phosphorylates a multitude of downstream target proteins, leading to a cellular response.[4]
This compound functions as a competitive inhibitor by binding to the cGMP-binding sites on the regulatory domain of PKG without inducing the conformational change necessary for kinase activation.[5] This prevents the binding of endogenous cGMP and subsequent phosphorylation of substrate proteins.
Key Experimental Protocols
The following are detailed methodologies for common experimental applications of this compound.
Vascular Smooth Muscle Relaxation Assay
This assay is used to assess the role of the cGMP/PKG pathway in vasodilation.
Methodology:
-
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or rabbit) and mount them in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.[1]
-
Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor, such as phenylephrine or U46619, to induce a stable, submaximal contraction.[1]
-
Inhibitor Pre-incubation: Pre-incubate the aortic rings with this compound (e.g., for 30 minutes) to allow for cell penetration and binding to PKG.[1]
-
Vasodilator Addition: Assess the effect of a known vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside) by adding cumulatively increasing concentrations to the organ bath.[1]
-
Data Acquisition: Record the changes in isometric tension using a force transducer.[1]
-
Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. Compare the dose-response curves of the vasodilator in the presence and absence of this compound to determine the inhibitory effect.[1]
Platelet Aggregation Inhibition Assay
This assay investigates the role of the cGMP/PKG pathway in preventing platelet activation and aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by low-speed centrifugation.[1]
-
Inhibitor Pre-incubation: Pre-incubate the PRP with this compound.
-
Assessment of Anti-aggregatory Reversal: Assess the ability of this compound to reverse the anti-aggregatory effect of a cGMP-elevating agent like sodium nitroprusside.[1] This is done by adding the cGMP-elevating agent followed by a platelet agonist (e.g., ADP, collagen).
-
Data Acquisition: Perform the assay in an aggregometer, which measures changes in light transmission as platelets aggregate.[1] Monitor and record the percentage of platelet aggregation over time.
-
Analysis: Compare the aggregation curves and the maximum percentage of aggregation in the presence and absence of this compound.[1]
Conclusion
This compound stands as a highly effective and selective tool for the investigation of cGMP/PKG-mediated signaling. Its competitive inhibitory action and cell permeability make it invaluable for elucidating the intricate roles of this pathway in both health and disease. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to confidently and effectively incorporate this compound into their experimental designs, ultimately advancing our understanding of cGMP signaling and its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Rp-8-Br-PET-cGMPS: A Potent and Selective Modulator of cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rp-8-Br-PET-cGMPS, or (Rp)-8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, is a pivotal research tool in the study of cyclic guanosine monophosphate (cGMP) signaling pathways. This cGMP analog is a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG), exhibiting selectivity that allows for the fine-tuned dissection of cGMP-mediated cellular processes.[1][2][3] Its membrane-permeant nature makes it particularly valuable for in vitro and cell-based assays.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols involving this compound, serving as an essential resource for researchers in pharmacology, cell biology, and drug discovery.
Chemical Structure and Properties
This compound is a chemically modified analog of cGMP. The key modifications include a bromo-substitution at the 8th position of the guanine base, the addition of a β-phenyl-1,N²-etheno group, and the replacement of a non-bridging oxygen with sulfur in the cyclic phosphate moiety, resulting in the Rp-diastereomer.[5] These alterations confer its characteristic inhibitory activity and increased lipophilicity.
Chemical and Physical Data
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Name | 2-Bromo-3,4-dihydro-3-[3,5-O-[(R)-mercaptophosphinylidene]-β-D-ribofuranosyl]-6-phenyl-9H-Imidazo[1,2-a]purin-9-one sodium salt | [1][2] |
| Molecular Formula | C₁₈H₁₄BrN₅NaO₆PS | [1][2] |
| Molecular Weight | 562.27 g/mol | [1][2] |
| CAS Number | 185246-32-6 | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C | [1][2] |
Solubility
The solubility of this compound in common laboratory solvents is presented below.
| Solvent | Maximum Concentration (mM) | Reference(s) |
| Water | 20 | [1][2] |
| DMSO | 40 | [1][2] |
Biological Properties and Mechanism of Action
This compound primarily functions as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] The Rp-configuration of the phosphorothioate group is crucial for its antagonistic activity, as the corresponding Sp-isomer acts as a PKG agonist.[5] By competing with endogenous cGMP for the binding sites on the regulatory domain of PKG, this compound prevents the conformational change required for kinase activation, thereby inhibiting the phosphorylation of downstream target proteins.
Recent studies have also highlighted its role as an inhibitor of cyclic nucleotide-gated (CNG) channels, which are crucial in phototransduction and other sensory processes.[4] This dual inhibitory action on both PKG and CNG channels makes it a valuable tool for studying cGMP signaling in various physiological and pathophysiological contexts, including vascular smooth muscle relaxation, platelet aggregation, and retinal degeneration.[5][6]
Biological Activity Data
| Parameter | Description | Value | Reference(s) |
| Target(s) | cGMP-dependent protein kinase (PKG), cyclic nucleotide-gated (CNG) channels | Competitive, reversible inhibitor | [1][2][4] |
| Selectivity | Selective for PKG over PKA (Protein Kinase A) | Apparent Ki for PKA type II activation is ~10 µM | [3] |
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on the cGMP signaling pathway can be visualized to better understand its application in experimental settings.
cGMP/PKG Signaling Pathway Inhibition
Caption: Inhibition of the cGMP/PKG signaling pathway by this compound.
General Experimental Workflow for Investigating PKG Inhibition
Caption: A generalized workflow for studying the effects of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound. Researchers should optimize these protocols for their specific experimental systems.
Vascular Smooth Muscle Relaxation Assay
This assay assesses the ability of this compound to inhibit vasodilation induced by cGMP-elevating agents.
Materials:
-
Isolated aortic rings from a suitable animal model (e.g., rat, rabbit).
-
Organ bath system with force transducer.
-
Krebs-Henseleit buffer (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Vasoconstrictor (e.g., Phenylephrine, U46619).
-
cGMP-elevating vasodilator (e.g., Sodium Nitroprusside, 8-Br-cGMP).
-
This compound stock solution (in water or DMSO).
Procedure:
-
Tissue Preparation: Isolate thoracic aortic rings and mount them in the organ bath containing Krebs-Henseleit buffer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with buffer changes every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash thoroughly.
-
Pre-contraction: Induce a stable, submaximal contraction with a vasoconstrictor (e.g., phenylephrine at a concentration that produces ~70-80% of the maximal response).
-
Inhibitor Incubation: Once a stable contraction plateau is reached, incubate one set of rings with the desired concentration of this compound (e.g., 1-30 µM) for a defined period (e.g., 30 minutes). The other set serves as a control (vehicle incubation).
-
Vasodilator Response: Add the cGMP-elevating vasodilator cumulatively to the organ bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction. Compare the dose-response curves of the vasodilator in the presence and absence of this compound. A rightward shift in the dose-response curve indicates competitive antagonism.
Platelet Aggregation Assay
This assay evaluates the effect of this compound on the inhibition of platelet aggregation by cGMP-elevating agents.
Materials:
-
Freshly drawn human or animal blood in an anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet aggregometer.
-
Platelet agonist (e.g., ADP, collagen, thrombin).
-
cGMP-elevating anti-aggregatory agent (e.g., Sodium Nitroprusside).
-
This compound stock solution.
Procedure:
-
PRP and PPP Preparation: Prepare PRP by low-speed centrifugation of whole blood. Prepare PPP by high-speed centrifugation of the remaining blood.
-
Instrument Calibration: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Inhibitor and Agent Incubation: Pre-incubate PRP with this compound or vehicle for a specified time. Then, add the cGMP-elevating anti-aggregatory agent.
-
Induction of Aggregation: Add a platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: Measure the maximum percentage of platelet aggregation. Compare the aggregation curves in the presence and absence of this compound to determine its effect on reversing the anti-aggregatory action of the cGMP-elevating agent.
Affinity Chromatography for Target Identification
This protocol outlines a general approach to identify proteins that interact with this compound.
Materials:
-
This compound analog suitable for immobilization (e.g., with a linker arm).
-
Affinity chromatography matrix (e.g., NHS-activated Sepharose).
-
Cell or tissue lysate.
-
Binding buffer, wash buffer, and elution buffer.
-
Equipment for protein analysis (e.g., SDS-PAGE, mass spectrometry).
Procedure:
-
Ligand Immobilization: Covalently couple the this compound analog to the affinity matrix according to the manufacturer's instructions.
-
Column Packing: Pack a chromatography column with the this compound-coupled matrix.
-
Lysate Preparation: Prepare a clarified protein lysate from the cells or tissue of interest.
-
Binding: Apply the lysate to the equilibrated column to allow proteins to bind to the immobilized ligand.
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive ligand (e.g., high concentration of cGMP or this compound) or by changing the buffer conditions (e.g., pH, ionic strength).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.
Safety and Handling
This compound is intended for laboratory research use only. Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound stands as an indispensable tool for the precise investigation of cGMP signaling. Its well-defined inhibitory action on PKG and CNG channels, coupled with its cell permeability, allows researchers to probe the intricate roles of cGMP in a wide array of biological systems. The methodologies outlined in this guide provide a solid foundation for the effective application of this compound in elucidating the complexities of cGMP-mediated cellular regulation and in the pursuit of novel therapeutic strategies.
References
- 1. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 3. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cube-biotech.com [cube-biotech.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Rp-8-Br-PET-cGMPS in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-PET-cGMPS (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is widely utilized in cellular biology to investigate the physiological roles of the cGMP signaling pathway. Primarily recognized as a competitive inhibitor of cGMP-dependent protein kinase (PKG), this compound is an invaluable tool for dissecting cGMP-mediated cellular processes from those regulated by other signaling molecules like cyclic AMP (cAMP).[1][2] Its enhanced lipophilicity compared to other cGMP analogs ensures efficient penetration of cell membranes, making it particularly suitable for studies in intact primary cells.[3]
These application notes provide a comprehensive guide for the use of this compound in primary cell culture experiments, including detailed protocols, data presentation, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound exerts its effects primarily by acting as a competitive antagonist of the cGMP binding sites on PKG.[1] By competing with endogenous cGMP, it prevents the conformational changes required for kinase activation, thereby inhibiting the phosphorylation of downstream target proteins. The 'Rp' configuration of the phosphorothioate group is crucial for its inhibitory activity, in contrast to the 'Sp' isomer which acts as a PKG agonist.[2]
While its principal target is PKG, it is important to note that this compound can also interact with other cGMP-binding proteins. For instance, it has been shown to inhibit cGMP-specific phosphodiesterase (PDE) type V and interact with cyclic nucleotide-gated (CNG) channels.[1][4] Under certain experimental conditions, particularly in the absence of a cGMP agonist, it may act as a partial agonist of PKG Iα.[5] Therefore, careful experimental design and data interpretation are crucial.
Signaling Pathway Diagram
Caption: cGMP signaling pathway and the inhibitory action of this compound.
Data Presentation
Quantitative Efficacy of this compound
The following table summarizes key quantitative data regarding the inhibitory and binding constants of this compound against its primary target, PKG, as well as its effects in various primary cell culture systems.
| Parameter | Value | Cell/System | Notes | Reference |
| Ki (PKG Iα) | 0.03 µM | Purified enzyme | Apparent inhibition constant, competitive inhibitor. | [1] |
| Ki (PKG Iβ) | 0.03 µM | Purified enzyme | Apparent inhibition constant, competitive inhibitor. | [1] |
| Effective Concentration | 3 µM | Rat tail arteries | Shifted vasoconstriction response induced by NO donor. | [1] |
| Effective Concentration | 30 µM | Porcine coronary arteries | Caused concentration-dependent contraction under basal conditions. | [6] |
| Effective Concentration | 100 µM | Human platelets | Antagonized PKG activation by 8-pCPT-cGMP. | [1] |
| Effective Concentration | 100 µM | Primary vascular smooth muscle cells (VSMCs) | Did not efficiently antagonize cGKI activation by 8-Br-cGMP and showed partial agonist effects. | [5] |
Note: The effective concentration can vary significantly depending on the primary cell type, experimental conditions, and the concentration of endogenous or exogenous cGMP. It is crucial to perform a dose-response curve for each new experimental system.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for experimental reproducibility.
Materials:
-
This compound (molecular weight may vary slightly by batch, refer to the certificate of analysis)[7]
-
Dimethyl sulfoxide (DMSO) or sterile water[8]
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the molecular weight provided by the manufacturer (e.g., 562.27 g/mol ), calculate the volume of solvent required to achieve a desired stock concentration (e.g., 10-40 mM).[7][8]
-
Aseptically add the calculated volume of DMSO or water to the vial containing the pre-weighed this compound.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[9]
General Experimental Workflow for Primary Cell Treatment
This workflow provides a general framework for treating primary cells with this compound.
Caption: General workflow for experiments using this compound in primary cells.
Protocol: Inhibition of PKG Activity in Primary Cell Lysates
This protocol allows for the direct measurement of PKG inhibition by this compound in cell extracts.
Materials:
-
Primary cells cultured and treated as desired
-
Cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
PKG activity assay kit (commercial kits are available)
-
8-Br-cGMP (as a PKG activator)
-
This compound working solutions
-
Microplate reader
Protocol:
-
Cell Lysis: After experimental treatment, wash primary cells with cold PBS and lyse them on ice using a suitable lysis buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading in the kinase assay.
-
Kinase Reaction:
-
In a microplate, add a reaction buffer containing a specific PKG peptide substrate.
-
Add equal amounts of protein lysate to each well.
-
Add varying concentrations of this compound to the designated wells. Include a vehicle control.
-
To a subset of wells (positive control and inhibition wells), add a cGMP agonist (e.g., 8-Br-cGMP) to stimulate PKG activity.[10]
-
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or as part of a non-radioactive detection system).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction according to the kit manufacturer's instructions.
-
Detection: Detect the amount of phosphorylated substrate. This can be done by measuring radioactivity or using an antibody-based method (e.g., ELISA).[9]
-
Analysis: Calculate the PKG activity and plot it against the concentration of this compound to determine the inhibitory effect.
Protocol: Cell Viability/Proliferation Assay
This protocol is used to assess the impact of PKG inhibition on the viability or proliferation of primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, XTT, or Cell Counting Kit-8 (CCK-8))
-
Microplate reader
Protocol:
-
Cell Seeding: Seed primary cells into a 96-well plate at an optimal density and allow them to adhere for 24-48 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the medium containing the different concentrations of the inhibitor. Include appropriate controls (vehicle control, positive control for cell death if applicable).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add the viability reagent (e.g., 10 µL of CCK-8 or MTT solution) to each well.[9]
-
Incubate for the time recommended by the manufacturer (e.g., 1-4 hours).
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value if applicable.
Distinguishing cGMP vs. cAMP Pathways
A key application of this compound is to differentiate the effects of the cGMP/PKG pathway from the cAMP/PKA pathway. This is often achieved by using it in conjunction with specific PKA inhibitors or activators.
Caption: Logic for dissecting cGMP/PKG vs. cAMP/PKA signaling pathways.
Conclusion
This compound is a powerful and selective tool for investigating cGMP/PKG signaling in primary cell culture. Its cell permeability makes it ideal for studying intact cells, allowing researchers to probe the roles of PKG in a wide array of physiological and pathophysiological processes. By following the detailed protocols and considering the compound's full pharmacological profile, researchers can generate robust and reliable data to advance our understanding of cGMP-mediated cellular events.
References
- 1. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Protein Kinase G | Tocris Bioscience [tocris.com]
- 8. This compound | Protein Kinase G Inhibitors: R&D Systems [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Standard experimental protocol for Rp-8-Br-PET-cGMPS application.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-PET-cGMPS is a lipophilic, cell-permeable analog of cyclic guanosine monophosphate (cGMP) that acts as a competitive antagonist of cGMP-dependent protein kinase (PKG).[1][2] Its enhanced membrane permeability makes it a valuable tool for investigating the role of the cGMP/PKG signaling pathway in various physiological and pathophysiological processes within intact cells and tissues.[1] This document provides detailed application notes and standardized experimental protocols for the effective use of this compound in research settings.
Mechanism of Action
This compound functions by competitively inhibiting the activation of PKG by cGMP.[1] The "Rp" configuration of the phosphorothioate group in its structure is crucial for its antagonistic activity. By blocking PKG, this compound allows for the elucidation of cellular processes regulated by this kinase. Additionally, it has been shown to interact with other cGMP-binding proteins, such as cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs), highlighting its potential for broader applications in studying cGMP signaling.[3][4]
Data Presentation: Properties and In Vitro Activity
For reproducible and accurate experimental outcomes, it is crucial to understand the physicochemical properties and in vitro activity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 562.27 g/mol [2] |
| Formula | C₁₈H₁₄BrN₅NaO₆PS |
| Appearance | White to off-white solid |
| Purity | ≥98% (HPLC)[2] |
| Solubility | Soluble to 20 mM in water and to 40 mM in DMSO[2] |
| Storage | Store at -20°C[2] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Cell/Tissue Type | Concentration for Effect | Observed Effect |
| PKG | Porcine coronary arteries | 3 x 10⁻⁵ M | Caused concentration-dependent contraction[5] |
| PKG | Ovine pulmonary arteries | 30 µM | Abolished cGMP-stimulated PKG activity[6] |
| Rod CNG Channels | Heterologously expressed | EC₅₀ (high affinity): 0.45 µM | Inhibition of channel activity[4][7] |
| Cone CNG Channels | Heterologously expressed | EC₅₀ (high affinity): 4.4 µM | Inhibition of channel activity[4][7] |
Experimental Protocols
The following protocols are generalized methodologies that can be adapted to specific experimental needs.
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for experimental consistency.
Materials:
-
This compound powder
-
Sterile, nuclease-free Dimethyl Sulfoxide (DMSO) or water
-
Sterile polypropylene microcentrifuge tubes
Protocol:
-
Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in the calculated volume of DMSO or water. For example, for 1 mg of this compound (MW = 562.27), add 177.8 µL of solvent.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Vascular Smooth Muscle Relaxation Assay
This assay is used to investigate the role of the cGMP/PKG pathway in regulating vascular tone.
Materials:
-
Isolated aortic rings from a suitable animal model (e.g., rat, rabbit)
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit buffer)
-
Vasoconstrictor (e.g., phenylephrine)
-
cGMP-pathway activating vasodilator (e.g., sodium nitroprusside)
-
Force transducer and recording system
Protocol:
-
Isolate aortic rings and mount them in an organ bath containing Krebs-Henseleit buffer at 37°C, gassed with 95% O₂ / 5% CO₂.[1]
-
Induce a stable, submaximal contraction with a vasoconstrictor like phenylephrine.[1]
-
To assess the inhibitory effect of this compound: Pre-incubate the aortic rings with the desired concentration of this compound (e.g., for 30 minutes) before adding a cGMP-elevating vasodilator.[1]
-
Generate a cumulative concentration-response curve for the vasodilator in the presence and absence of this compound.
-
Record changes in isometric tension using a force transducer.[1]
-
Analyze the data by comparing the dose-response curves to determine the inhibitory effect of this compound on vasodilation.
Platelet Aggregation Assay
This protocol is designed to study the involvement of the cGMP/PKG pathway in platelet function.
Materials:
-
Freshly prepared platelet-rich plasma (PRP)
-
Platelet agonist (e.g., ADP, collagen)
-
cGMP-elevating agent (e.g., sodium nitroprusside)
-
Aggregometer
Protocol:
-
Prepare PRP from fresh human or animal blood by low-speed centrifugation.[1]
-
Perform the assay in an aggregometer, which measures changes in light transmission as platelets aggregate.[1]
-
To determine the inhibitory effect of this compound: Pre-incubate the PRP with this compound before adding a cGMP-elevating agent and a platelet agonist.[1]
-
Monitor and record the percentage of platelet aggregation over time.
-
Analyze the data by comparing the aggregation curves in the presence and absence of this compound to assess its ability to reverse the anti-aggregatory effect of the cGMP-elevating agent.[1]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The cGMP signaling pathway and the inhibitory point of this compound.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Protein Kinase G | Tocris Bioscience [tocris.com]
- 3. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Determining the Optimal Concentration of Rp-8-Br-PET-cGMPS for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of Rp-8-Br-PET-cGMPS, a competitive antagonist of cGMP-dependent protein kinase (PKG), for use in various in vitro assays.[1] this compound is a lipophilic and membrane-permeant analog of cGMP, making it a valuable tool for studying cGMP signaling pathways in intact cells.[1][2]
Mechanism of Action and Key Considerations
This compound functions as a competitive inhibitor of the cGMP binding sites on PKG, thereby preventing its activation by endogenous cGMP.[1] It has also been shown to inhibit cyclic nucleotide-gated (CNG) channels.[2][3] Due to its competitive nature, the optimal concentration of this compound will depend on the specific experimental conditions, including the cell type, the basal or stimulated level of cGMP, and the specific isoform of PKG or CNG channel being targeted. Therefore, it is crucial to perform a dose-response analysis to determine the optimal concentration for each specific in vitro assay.
It is important to note that some studies have reported that under certain conditions, particularly at high concentrations (e.g., 100 µM) and in the absence of a cGMP agonist, this compound may exhibit partial agonistic activity towards PKG Iα.[4][5] This underscores the necessity of careful dose-response studies to identify a concentration that provides effective inhibition without off-target or paradoxical effects.
Quantitative Data Summary
The following tables summarize reported concentrations and key values for this compound in various in vitro systems. These values should serve as a starting point for designing dose-response experiments.
Table 1: Reported Effective Concentrations of this compound in Various In Vitro Assays
| Assay Type | Cell/Tissue Type | Organism | Effective Concentration Range | Notes | Reference |
| Vascular Smooth Muscle Relaxation | Porcine Coronary Arteries | Pig | 3 x 10⁻⁵ M (30 µM) | Caused concentration-dependent contraction under basal conditions, indicating inhibition of a tonic cGMP/PKG signal. | [6] |
| Photoreceptor Protection | 661W-A11 (photoreceptor-like cell line) | Mouse | EC₅₀: 16.9 µM | Neuroprotective effect against zaprinast-induced cell death. | [7] |
| CNG Channel Inhibition | Rod and Cone Photoreceptors (heterologous expression in Xenopus oocytes) | Xenopus laevis | EC₅₀ (rod channels): 0.45 µMEC₅₀ (cone channels): 4.4 µM | Concentration-dependent selectivity for rod over cone CNG channels at concentrations below 10 µM. | [3] |
| PKG Inhibition in Intact Cells | Vascular Smooth Muscle Cells | Not Specified | 100 µM | At this concentration, did not efficiently antagonize 8-Br-cGMP and showed partial agonistic effects. | [4] |
| Retinal Explant Studies | Mouse Retina | Mouse | 50 µM | Used to study photoreceptor degeneration. | [3] |
Experimental Protocols
Protocol 1: General Dose-Response Experiment to Determine Optimal Inhibitor Concentration
This protocol provides a general framework for determining the optimal concentration of this compound for a specific cell-based assay.
1. Materials:
-
This compound
-
Appropriate cell line or primary cells
-
Cell culture medium and supplements
-
A known agonist of the cGMP signaling pathway (e.g., a nitric oxide donor like sodium nitroprusside, or a cell-permeable cGMP analog like 8-Br-cGMP)
-
Assay-specific reagents to measure the desired biological endpoint (e.g., substrate phosphorylation, gene expression, cell viability, ion flux)
-
Multi-well plates (e.g., 96-well)
2. Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and reach the desired confluency.
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). From the stock solution, prepare a series of dilutions in cell culture medium to cover a broad concentration range (e.g., 0.1 µM to 100 µM). It is advisable to perform a logarithmic dilution series.
-
Pre-incubation with Inhibitor: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor). Incubate the cells for a predetermined period (e.g., 30 minutes to 1 hour) to allow for cell penetration and target engagement.[1]
-
Stimulation with Agonist: After the pre-incubation period, add a fixed, sub-maximal concentration of the cGMP pathway agonist to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for a duration appropriate for the biological response being measured.
-
Measurement of Biological Response: Perform the specific assay to measure the endpoint of interest.
-
Data Analysis: Plot the measured response as a function of the this compound concentration. The optimal inhibitory concentration will be the one that effectively blocks the agonist-induced response without causing significant effects on its own (in the absence of the agonist).
Protocol 2: In Vitro Vascular Smooth Muscle Relaxation Assay
This protocol is adapted from studies on vascular tone and provides a method to assess the effect of this compound on smooth muscle contractility.[1]
1. Materials:
-
Isolated aortic rings from a suitable animal model (e.g., rat or rabbit)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and gassed with 95% O₂ / 5% CO₂
-
Force transducer to measure isometric tension
-
A vasoconstrictor (e.g., phenylephrine or U46619)
-
A vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside)
-
This compound
2. Procedure:
-
Tissue Preparation: Isolate and mount aortic rings in the organ bath.
-
Pre-contraction: Induce a stable, submaximal contraction with the vasoconstrictor.
-
Inhibitor Pre-incubation: Pre-incubate the aortic rings with varying concentrations of this compound for a defined period (e.g., 30 minutes).[1]
-
Vasodilator Dose-Response: In the presence of the inhibitor, perform a cumulative concentration-response curve for the vasodilator.
-
Data Acquisition: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction. Compare the dose-response curves of the vasodilator in the presence and absence of different concentrations of this compound to determine the inhibitory effect.
Visualization of Pathways and Workflows
To aid in the conceptualization of the experimental design, the following diagrams illustrate the relevant signaling pathway and a general workflow for determining the optimal inhibitor concentration.
Caption: cGMP/PKG signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and preparation of Rp-8-Br-PET-cGMPS stock solutions.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of stock solutions for Rp-8-Br-PET-cGMPS, a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG).[1][2]
Introduction
This compound is a cell-permeant analog of cyclic guanosine monophosphate (cGMP) widely used in research to investigate the role of the cGMP/PKG signaling pathway.[3][4] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained effects in experimental systems.[3] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. It is important to note that the batch-specific molecular weight, which can be found on the product vial and the Certificate of Analysis, should be used for precise calculations.[1][2] The following data is based on a molecular weight of 562.27 g/mol .[1][2]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 11.25 | 20 |
| DMSO | 22.49 | 40 |
Experimental Protocol: Preparation of Stock Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile, purified water
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
Procedure:
-
Determine the Desired Stock Concentration and Volume: Decide on the final concentration and volume of the stock solution required for your experiments. For example, to prepare 1 mL of a 10 mM stock solution.
-
Calculate the Required Mass of this compound: Use the following formula to calculate the mass of the compound needed: Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x Molecular Weight ( g/mol ) Example for 1 mL of 10 mM stock (MW = 562.27): Mass (mg) = 10 mmol/L x 0.001 L x 562.27 g/mol = 5.62 mg
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder in a suitable weighing vessel.
-
Dissolution:
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage:
Signaling Pathway and Experimental Workflow
Signaling Pathway of cGMP and Inhibition by this compound
Caption: cGMP signaling pathway and the inhibitory action of this compound on PKG.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
- 1. bio-techne.com [bio-techne.com]
- 2. This compound | Protein Kinase G | Tocris Bioscience [tocris.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Rp-8-Br-PET-cGMPS in Smooth Muscle Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-PET-cGMPS is a potent and cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is widely utilized as a competitive inhibitor of cGMP-dependent protein kinase (PKG), a key enzyme in the signaling pathway that mediates smooth muscle relaxation. By inhibiting PKG, this compound serves as an invaluable tool for elucidating the role of the cGMP/PKG pathway in various physiological and pathophysiological processes, including the regulation of vascular tone. These application notes provide a comprehensive overview, detailed experimental protocols, and data presentation guidelines for the use of this compound in smooth muscle relaxation assays.
It is important to note that while this compound is primarily known as a PKG inhibitor, some studies suggest it may act as a partial agonist of the cGKIα isoform in the absence of cGMP agonists.[1] This characteristic should be considered when designing experiments and interpreting results.
Mechanism of Action
In vascular smooth muscle, relaxation is largely mediated by the nitric oxide (NO)/cGMP signaling cascade. Endogenously produced or exogenously administered NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. cGMP then activates PKG, leading to a cascade of phosphorylation events that ultimately decrease intracellular calcium concentration and reduce the sensitivity of the contractile apparatus to calcium. This results in smooth muscle relaxation and vasodilation.
This compound exerts its effect by competitively binding to the cGMP binding sites on PKG, thereby preventing its activation by endogenous cGMP. This inhibition blocks the downstream signaling events that lead to smooth muscle relaxation, making it a powerful tool to probe the functional significance of the cGMP/PKG pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its expected effects in a smooth muscle relaxation assay.
Table 1: Inhibitory Properties of this compound
| Parameter | Value | Target Enzyme | Description |
| Inhibition Constant (Ki) | ~0.5 µM[2] | PKG Iα | Concentration of this compound required to inhibit 50% of PKG Iα activity. |
| Action | Competitive Inhibitor[2] | PKG | Competes with cGMP for binding to the regulatory domain of PKG. |
| Recommended Concentration Range | 1 - 30 µM | Intact Tissues | Effective concentration range for inhibiting cGMP-mediated effects in isolated tissue preparations. |
Table 2: Expected Outcomes in an Aortic Ring Relaxation Assay
| Experimental Condition | Agonist | Expected Response with this compound Pre-treatment |
| Basal Tone | None | Potential slight contraction in some tissues due to inhibition of basal PKG activity.[3] |
| cGMP-mediated Relaxation | Sodium Nitroprusside (NO donor) | Attenuation of the relaxation response; rightward shift in the concentration-response curve.[3][4] |
| cGMP-mediated Relaxation | 8-Br-cGMP (cGMP analog) | Concentration-dependent inhibition of the relaxation response.[3] |
| cAMP-mediated Relaxation | Forskolin (Adenylyl cyclase activator) | Minimal to no effect, demonstrating selectivity for the cGMP pathway over the cAMP pathway.[4] |
Signaling Pathway Diagram
References
- 1. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for Utilizing Rp-8-Br-PET-cGMPS in Platelet Aggregation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the use of Rp-8-Br-PET-cGMPS, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), in platelet aggregation studies. These application notes detail the mechanism of action, experimental protocols, and data interpretation to facilitate the investigation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/PKG signaling pathway in platelet function.
Introduction
This compound (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a membrane-permeant and competitive antagonist of cGMP at the regulatory domain of PKG.[1][2] In platelets, the NO/cGMP/PKG signaling cascade is a primary inhibitory pathway that counteracts agonist-induced activation, thereby preventing thrombosis.[3] Elevated intracellular cGMP levels, stimulated by NO, lead to the activation of PKG. Activated PKG then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentration and subsequent inhibition of platelet aggregation.[4]
This compound serves as a critical tool to probe the involvement of PKG in these processes. By competitively inhibiting PKG, it allows researchers to investigate the functional consequences of blocking this key anti-aggregatory pathway.
Mechanism of Action
This compound is a lipophilic analog of cGMP, which allows it to readily cross cell membranes.[5] It acts as a competitive inhibitor at the cGMP-binding sites of PKG, preventing the conformational changes required for kinase activation.[6] This selective inhibition allows for the elucidation of PKG-specific downstream signaling events in platelets.
Quantitative Data Summary
| Parameter | Value | Species/System | Notes | Reference(s) |
| Ki (PKG Inhibition) | 0.03 µM | Purified PKG type Iα and Iβ | Demonstrates high-potency competitive inhibition of the target enzyme. | [6] |
| Effective Concentration | 25 µM | Washed rat platelets | Fully reversed the 76% inhibition of ADP-induced platelet aggregation caused by LPS treatment. | [4] |
| Effective Concentration | 100 µM | Intact human platelets | Antagonized the activation of PKG by a selective activator. | [6] |
Experimental Protocols
This section provides detailed protocols for the preparation of human platelets and the subsequent use of this compound in platelet aggregation studies using Light Transmission Aggregometry (LTA).
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Sterile polypropylene centrifuge tubes.
-
Calibrated centrifuge.
Protocol:
-
Collect whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least two weeks.
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper layer, which is the PRP, and transfer it to a fresh sterile polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 1500 x g for 20 minutes at room temperature.
-
Collect the supernatant (PPP) and use it to adjust the platelet count of the PRP and as a blank for the aggregometer.
-
Adjust the platelet count of the PRP to 2.5 - 3.0 x 10⁸ platelets/mL using autologous PPP.
Light Transmission Aggregometry (LTA) Protocol
Materials:
-
Platelet aggregometer.
-
Glass cuvettes with stir bars.
-
Adjusted PRP.
-
PPP.
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or saline).[4][6]
-
Vehicle control (the same solvent used for this compound).
Protocol:
-
Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette an appropriate volume of adjusted PRP (typically 250-500 µL) into a glass cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow the PRP to equilibrate for at least 5 minutes with stirring.
-
To investigate the effect of this compound on cGMP-mediated inhibition, first pre-incubate the PRP with a cGMP-elevating agent (e.g., a nitric oxide donor like sodium nitroprusside) for a defined period.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a pre-determined time (e.g., 3 minutes).[4]
-
Add the platelet agonist (e.g., ADP, collagen) to induce aggregation and record the change in light transmission for 5-10 minutes.
-
To assess if this compound has any direct effect on agonist-induced aggregation, pre-incubate the PRP with varying concentrations of this compound or vehicle control before adding the agonist.
Data Analysis and Interpretation
The primary output of LTA is an aggregation curve, which plots the percentage of light transmission over time. The maximum percentage of aggregation is determined from this curve. When using this compound, the expected outcome is the reversal of the inhibitory effect of cGMP-elevating agents. For example, if a nitric oxide donor inhibits platelet aggregation by 50%, the addition of an effective concentration of this compound should restore aggregation towards the level observed with the agonist alone.
Mandatory Visualizations
Signaling Pathway of Platelet Inhibition by the NO/cGMP/PKG Pathway
Caption: NO/cGMP/PKG signaling pathway in platelet inhibition.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for platelet aggregation studies.
Cautionary Notes
Some studies have suggested that under certain in vitro conditions, this compound may paradoxically activate PKG.[7] Researchers should be aware of this possibility and may consider including appropriate controls to verify the inhibitory effect in their specific experimental setup. Additionally, like other cGMP analogs, this compound can have effects unrelated to PKG inhibition, and careful interpretation of results is warranted.[7]
Conclusion
This compound is an indispensable pharmacological tool for dissecting the role of the cGMP/PKG signaling pathway in platelet function. The protocols and information provided in this guide offer a robust framework for designing and executing platelet aggregation studies to investigate this critical anti-thrombotic mechanism. By carefully following these guidelines, researchers can obtain reliable and reproducible data to advance our understanding of platelet biology and develop novel anti-platelet therapies.
References
- 1. Frontiers | Probing ADP Induced Aggregation Kinetics During Platelet-Nanoparticle Interactions: Functional Dynamics Analysis to Rationalize Safety and Benefits [frontiersin.org]
- 2. Collagen stimulation of platelets induces a rapid spatial response of cAMP and cGMP signaling scaffolds - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis | PLOS One [journals.plos.org]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Investigating the Role of cGMP/PKG Signaling in Apoptosis Using Rp-8-Br-PET-cGMPS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-PET-cGMPS is a highly selective, cell-permeable, and competitive antagonist of cGMP-dependent protein kinase (PKG).[1][2][3] It serves as a powerful pharmacological tool to investigate the intricate roles of the cGMP/PKG signaling pathway in various cellular processes, including apoptosis.[4][5] The role of this pathway in programmed cell death is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context and stimulus.[4] This document provides detailed protocols for utilizing this compound to elucidate the involvement of PKG in apoptosis, along with methods for quantifying the apoptotic response.
Mechanism of Action
This compound is a diastereomer of a cGMP analog, where the Rp configuration of the phosphorothioate group confers its antagonistic properties.[1] It competitively binds to the cGMP binding sites on PKG, thereby preventing its activation by endogenous cGMP.[1][5] This inhibition allows researchers to dissect the specific contributions of PKG to cellular signaling cascades.
Data Presentation
The following tables summarize key quantitative parameters for the experimental protocols described below.
Table 1: Reagent Concentrations for Apoptosis Inhibition Studies
| Reagent | Typical Concentration Range | Purpose |
| This compound | 10 - 100 µM | Inhibition of PKG |
| Apoptosis Inducer (e.g., Staurosporine) | 0.1 - 1 µM | Positive control for apoptosis induction |
| cGMP-pathway activating apoptosis inducer | Varies by compound | To be used in conjunction with this compound to show PKG-dependence |
Table 2: Key Parameters for Apoptosis Measurement by Flow Cytometry (Annexin V/PI Staining)
| Parameter | Value |
| Cell concentration for staining | 1 x 10^6 cells/mL |
| Annexin V-FITC volume | 5 µL per 100 µL of cell suspension |
| Propidium Iodide (PI) volume | 5 µL per 200 µL of cell suspension |
| Incubation time | 15 minutes at room temperature |
Table 3: Key Parameters for Caspase-3/7 Activity Assay (Microplate Reader)
| Parameter | Value |
| Cell seeding density (96-well plate) | 20,000 - 80,000 cells/well (adherent) or 40,000 - 200,000 cells/well (suspension) |
| Substrate/Lysis buffer volume | 100 µL per well |
| Incubation time | 30 - 60 minutes at room temperature |
| Excitation/Emission wavelengths | ~490 nm / ~520 nm |
Signaling Pathway
The following diagram illustrates the cGMP/PKG signaling pathway and the point of inhibition by this compound.
Caption: cGMP/PKG signaling and inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for investigating the role of PKG in apoptosis using this compound.
Caption: Workflow for studying PKG's role in apoptosis.
Experimental Protocols
Protocol 1: Investigating PKG Involvement in Induced Apoptosis
This protocol is designed to determine if the apoptotic effect of a compound is mediated through the cGMP/PKG pathway.
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound
-
Apoptosis inducer (known to act via the cGMP pathway)
-
Vehicle control (e.g., DMSO or PBS)
-
6-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for apoptosis measurement (see Protocol 2 or 3)
Procedure:
-
Cell Seeding:
-
Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Treatment:
-
Prepare stock solutions of this compound and the apoptosis inducer in a suitable solvent (e.g., DMSO).
-
Prepare the following treatment groups in fresh culture medium:
-
Untreated Control: Medium with vehicle only.
-
Apoptosis Inducer Control: Medium with the apoptosis inducer at a predetermined effective concentration.
-
Inhibition Group: Pre-incubate cells with this compound (e.g., 30 minutes) before adding the apoptosis inducer.[4]
-
Inhibitor-only Control: Medium with this compound only.
-
-
Remove the old medium from the cells and add the respective treatment media.
-
-
Incubation:
-
Incubate the cells for a period sufficient to induce a measurable apoptotic response with the chosen inducer (e.g., 6, 12, or 24 hours).
-
-
Apoptosis Measurement:
-
Following incubation, proceed to measure apoptosis using one of the methods detailed below (Protocol 2 or 3).
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells or caspase activity for each treatment group.
-
Compare the level of apoptosis in the "Inhibition Group" to the "Apoptosis Inducer Control." A significant reduction in apoptosis in the presence of this compound suggests the involvement of PKG in the apoptotic pathway initiated by the inducer.
-
Protocol 2: Measurement of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol utilizes flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the supernatant.
-
Wash the cells once with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Just before analysis, add 5 µL of Propidium Iodide (PI) staining solution.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.
-
Acquire data and analyze the cell populations:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3: Measurement of Caspase-3/7 Activity
This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis, using a fluorogenic substrate and a microplate reader.[9][10][11][12]
Materials:
-
Treated and control cells from Protocol 1 (in a 96-well plate)
-
Caspase-3/7 Assay Kit (containing a fluorogenic substrate like (Ac-DEVD)₂-R110 and lysis/assay buffer)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Caspase-3/7 reagent by mixing the substrate with the provided lysis/assay buffer according to the manufacturer's instructions.
-
-
Assay:
-
Equilibrate the 96-well plate containing the cells to room temperature.
-
Add 100 µL of the prepared Caspase-3/7 reagent to each well.[13]
-
Mix gently by pipetting or using a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 490/520 nm for R110).[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without cells) from all readings.
-
Compare the fluorescence intensity between the different treatment groups. An increase in fluorescence corresponds to higher Caspase-3/7 activity and apoptosis.
-
References
- 1. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Protein Kinase G | Tocris Bioscience [tocris.com]
- 3. This compound | Protein Kinase G Inhibitors: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. content.abcam.com [content.abcam.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
Application Notes and Protocols: Assessing PKG Inhibition by Rp-8-Br-PET-cGMPS in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) is a critical serine/threonine kinase that acts as a primary effector of the nitric oxide (NO)/cGMP signaling pathway. This pathway is integral to a wide array of physiological processes, including the regulation of vascular smooth muscle relaxation, platelet aggregation, and neuronal function.[1] The phosphorylation of downstream target proteins by PKG initiates these cellular responses. A widely recognized substrate for PKG is the Vasodilator-Stimulated Phosphoprotein (VASP). The phosphorylation of VASP at the Ser239 residue serves as a reliable and specific marker for assessing PKG activity in cellular systems.[2]
Rp-8-Br-PET-cGMPS is a competitive and reversible inhibitor of PKG.[3] As a cGMP analog, it binds to the cGMP-binding sites on PKG, thereby preventing activation of the kinase.[4] Its lipophilic nature enhances its cell permeability, making it a valuable tool for studying PKG-dependent signaling pathways in intact cells and cell lysates.[4]
These application notes provide a detailed methodology for assessing the inhibitory effect of this compound on PKG activity in cell lysates by monitoring the phosphorylation state of VASP via Western blotting.
Data Presentation
Table 1: Inhibitor Characteristics
| Parameter | Value | Reference |
| Compound Name | This compound | [3] |
| Mechanism of Action | Competitive, reversible inhibitor of cGMP-dependent protein kinase (PKG) | [3][4] |
| Molecular Weight | 562.27 g/mol | |
| Solubility | Soluble to 20 mM in water and to 40 mM in DMSO |
Table 2: Quantitative Inhibition Data
| Compound | Target Kinase | Inhibition Constant (Ki) / IC50 | Notes | Reference |
| This compound | PKG I | Not explicitly reported in cell lysates; concentration-dependent inhibition observed at 3x10⁻⁵ M. | Considered a specific inhibitor for PKG-I.[4][5] | [4][5] |
| Rp-8-pCPT-cGMPS | PKG | Ki = 0.5 µM | A related competitive inhibitor of PKG. | [6] |
Signaling Pathway Diagram
Caption: cGMP-PKG signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Lysis for PKG Activity Assay
This protocol details the preparation of cell lysates suitable for assessing PKG activity.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-cooled
-
Refrigerated microcentrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with a known PKG activator (e.g., 8-Br-cGMP) to induce VASP phosphorylation. To assess inhibition, pre-incubate a subset of cells with varying concentrations of this compound for 30 minutes before adding the activator. Include appropriate vehicle controls.
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-cooled microcentrifuge tube.[7]
-
-
Lysis:
-
Clarification:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a detergent-compatible protein assay, such as the Bicinchoninic acid (BCA) assay.[9]
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for subsequent analysis.
-
-
Storage:
-
The lysates can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid multiple freeze-thaw cycles.[8]
-
Protocol 2: Western Blot for Phospho-VASP (Ser239)
This protocol describes the detection of VASP phosphorylated at Ser239 as a readout for PKG activity.
Materials:
-
Cell lysates (prepared as in Protocol 1)
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST)
-
Primary Antibodies:
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Sample Preparation:
-
Mix the normalized cell lysates with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239), diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[12]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[1]
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane of the phospho-VASP antibodies using a stripping buffer.
-
Re-probe the membrane with an antibody for total VASP or a loading control to confirm equal protein loading across all lanes.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-VASP signal to the total VASP or loading control signal.
-
Compare the normalized phospho-VASP levels in samples treated with the PKG activator alone versus those pre-treated with this compound to determine the extent of inhibition.
-
Experimental Workflow Diagram
Caption: Workflow for assessing PKG inhibition in cell lysates.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. This compound | Protein Kinase G | Tocris Bioscience [tocris.com]
- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biomol.com [biomol.com]
- 8. ptglab.com [ptglab.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-VASP (Ser239) Polyclonal Antibody (PA5-99377) [thermofisher.com]
- 12. azurebiosystems.com [azurebiosystems.com]
Application of Rp-8-Br-PET-cGMPS in studying cyclic nucleotide signaling.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-PET-cGMPS is a potent and selective cell-permeable inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] As a competitive and reversible antagonist of cGMP action, it serves as an invaluable tool for elucidating the physiological and pathophysiological roles of the cGMP signaling pathway.[4] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained intracellular activity, making it suitable for a wide range of in vitro and in vivo studies.[2] These characteristics have led to its application in diverse research areas, including neuroscience, cardiovascular physiology, and ophthalmology.[5][6][7]
This document provides detailed application notes and experimental protocols for the use of this compound in studying cyclic nucleotide signaling, with a focus on its role as a PKG inhibitor and its effects on other cGMP-binding proteins.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Weight | 562.27 g/mol |
| Formula | C18H14BrN5NaO6PS |
| Purity | ≥98% |
| Solubility | Soluble to 20 mM in water and 40 mM in DMSO |
| Storage | Store at -20°C |
Mechanism of Action
This compound acts as a competitive inhibitor at the cGMP binding sites of PKG, thereby preventing the kinase's activation by endogenous cGMP.[2] This inhibitory action is stereospecific to the Rp-diastereomer. While highly selective for PKG, it is important to note that at higher concentrations, like other cGMP analogs, it may interact with other cGMP-binding proteins, including some phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels.[2][7] Recent studies have shown that this compound can bind to several known cGMP-binding proteins, including PKG1β, PDE1β, PDE1c, PDE6α, and PKA1α.[7][8]
Applications and Quantitative Data
Inhibition of PKG in Smooth Muscle Relaxation
This compound is widely used to investigate the role of PKG in smooth muscle relaxation. Studies have shown its ability to attenuate the relaxation induced by nitrovasodilators and cGMP analogs.
| Tissue | Agonist | This compound Concentration | Effect |
| Porcine Coronary Veins | Nitroglycerin, DETA NONOate, 8-Br-cGMP | Not specified | Attenuated relaxation by 51-66%[6] |
| Lamb Pulmonary Arteries | 8-BrcGMP | 0.03 mM | Inhibited cGMP-induced relaxation[9] |
Modulation of Ion Channel Activity
This compound has been instrumental in dissecting the cross-activation of cyclic nucleotide-dependent pathways in the regulation of ion channels.
| Cell Type | Channel | Modulator | This compound Concentration | Effect |
| Portal Vein Myocytes | Ca2+ Channels | 8-Br-cAMP | 10 and 100 nmol/L | Abolished the inhibitory effect of 8-Br-cAMP[10] |
| Rod Photoreceptors | CNG Channels | cGMP | Below 10 µM | EC50,h of 0.45 µM[11] |
| Cone Photoreceptors | CNG Channels | cGMP | Below 10 µM | EC50,h of 4.4 µM[11] |
Investigation of Synaptic Plasticity
The role of the cGMP-PKG pathway in synaptic plasticity and memory formation has been explored using this compound.
| Brain Region | Phenomenon | This compound Concentration | Effect |
| Lateral Amygdala (LA) | Long-Term Potentiation (LTP) | 1 µM | Impaired LTP at thalamic inputs[12][13] |
Experimental Protocols
Protocol 1: Inhibition of PKG in Isolated Blood Vessels (Organ Bath)
This protocol is adapted from studies on porcine coronary veins and lamb pulmonary arteries.[6][9]
Objective: To assess the role of PKG in vasodilator-induced smooth muscle relaxation.
Materials:
-
Isolated blood vessel rings
-
Organ bath system with force transducers
-
Krebs-Ringer bicarbonate solution
-
This compound
-
Vasoconstrictor (e.g., endothelin-1)
-
Vasodilator (e.g., 8-BrcGMP, Nitroglycerin)
Procedure:
-
Mount isolated blood vessel rings in organ chambers filled with Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O2 - 5% CO2.
-
Allow the vessels to equilibrate for at least 30 minutes.
-
Pre-incubate the vessels with this compound (e.g., 3 x 10⁻⁵ M) or vehicle for 30 minutes.[14]
-
Induce a stable contraction with a vasoconstrictor (e.g., 3 nM endothelin-1).[9]
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the vasodilator to generate a concentration-response curve.
-
Record the changes in isometric tension.
-
Compare the concentration-response curves in the presence and absence of this compound to determine the inhibitory effect.
Protocol 2: Patch-Clamp Electrophysiology on Isolated Cells
This protocol is based on studies of CNG channels in photoreceptor cells.[15]
Objective: To measure the effect of this compound on ion channel activity.
Materials:
-
Isolated cells expressing the channel of interest (e.g., Xenopus oocytes expressing CNG channels)
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Pipette and bath solutions
-
This compound
-
Channel agonist (e.g., cGMP)
Procedure:
-
Prepare inside-out patches from cells expressing the channels of interest.
-
Record baseline channel activity in the presence of a known concentration of the channel agonist (e.g., cGMP) in the bath solution.
-
Perfuse the patch with a solution containing both the agonist and this compound at the desired concentration.
-
Record changes in channel current to determine the inhibitory effect.
-
To determine the concentration of half-maximal inhibition (IC50), apply a range of this compound concentrations and fit the data to a Hill equation.
Protocol 3: Western Blot Analysis of PKG Expression
This protocol is adapted from studies on nitrate tolerance in blood vessels.[16]
Objective: To determine the effect of prolonged cGMP signaling on PKG protein expression.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against PKG
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
-
This compound
Procedure:
-
Treat cells or tissues with a cGMP-elevating agent (e.g., 8-Br-cGMP) in the presence or absence of this compound (e.g., 3 x 10⁻⁵ M) for the desired duration (e.g., 24 hours).[16]
-
Prepare protein lysates from the treated samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against PKG.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensities to determine changes in PKG protein levels.
Concluding Remarks
This compound is a powerful and versatile tool for the investigation of cGMP signaling pathways. Its high potency and selectivity for PKG, combined with its cell permeability and resistance to enzymatic degradation, make it an ideal choice for a variety of experimental paradigms. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies to further unravel the complexities of cyclic nucleotide signaling in health and disease.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Protein Kinase G | Tocris Bioscience [tocris.com]
- 5. cGMP-Dependent Protein Kinase Inhibition Extends the Upper Temperature Limit of Stimulus-Evoked Calcium Responses in Motoneuronal Boutons of Drosophila melanogaster Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase G regulates the basal tension and plays a major role in nitrovasodilator-induced relaxation of porcine coronary veins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ahajournals.org [ahajournals.org]
- 11. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preservation of cGMP-induced relaxation of pulmonary veins of fetal lambs exposed to chronic high altitude hypoxia: role of PKG and Rho kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Role of cGMP-dependent protein kinase in development of tolerance to nitroglycerine in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize the working concentration of Rp-8-Br-PET-cGMPS.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of Rp-8-Br-PET-cGMPS. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful application of this cGMP-dependent protein kinase (PKG) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG). It is a lipophilic analog of Rp-8-Br-cGMPS, designed for enhanced membrane permeability, making it suitable for use in intact cells.[1][2] Its primary mechanism is to antagonize the activation of PKG by cGMP, thereby inhibiting downstream signaling pathways.[1]
Q2: What are the common research applications for this compound?
This compound is widely used to investigate the role of the cGMP/PKG signaling pathway in various physiological processes, including:
Q3: How should I prepare and store a stock solution of this compound?
This compound is soluble in water up to 20 mM and in DMSO up to 40 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in your culture medium. Stock solutions should be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is a good starting concentration for my experiments?
The optimal working concentration of this compound is highly dependent on the cell type, assay conditions, and the specific biological question being addressed. A common starting point for many cell-based assays is in the range of 10 to 100 µM.[7][8] However, it is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup. For some sensitive systems, like photoreceptor cyclic nucleotide-gated (CNG) channels, concentrations as low as 0.45 µM have shown effects.[4][6]
Q5: Are there any known off-target effects or potential for agonistic activity?
While this compound is a potent PKG inhibitor, some studies have shown that under certain conditions, particularly at higher concentrations (e.g., 100 µM) and in the absence of a cGMP agonist, it can act as a partial agonist of the PKGIα isoform.[7][8] Therefore, it is essential to carefully interpret data obtained using high concentrations of this inhibitor and, when possible, to use it as one of several tools to probe PKG signaling.[8] It has also been shown to interact with other cGMP-binding proteins like phosphodiesterases (PDEs) and protein kinase A (PKA) at high concentrations.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibitory effect observed | Suboptimal concentration: The concentration of this compound may be too low to effectively compete with endogenous cGMP. | Perform a dose-response experiment with a wider range of concentrations. Consider pre-incubating the cells with the inhibitor for a longer duration (e.g., 30-60 minutes) before adding the cGMP-elevating agent.[1] |
| Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C in small aliquots. | |
| Cell type insensitivity: The cell type being used may have low levels of PKG expression or a signaling pathway that is not predominantly cGMP/PKG-dependent. | Confirm PKG expression in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be responsive to PKG inhibition. | |
| Unexpected agonistic effect | Partial agonism: At high concentrations, this compound can partially activate PKGIα.[7][8] | Reduce the concentration of this compound. If possible, perform experiments in the presence of a cGMP agonist to ensure the compound is acting as a competitive inhibitor. |
| Cell toxicity or morphological changes | Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high. | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Include a vehicle control in your experiments. |
| Compound-induced cytotoxicity: Although not widely reported, high concentrations of the compound may induce cytotoxicity in some cell lines. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxic effects of this compound at various concentrations. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Inhibition and Activation Constants
| Parameter | Target | Value | Reference |
| Ki (Inhibition Constant) | cGMP-dependent Protein Kinase (PKG) | ~0.5 µM | [9] |
| EC50,h (Half-maximal inhibitory concentration) | Rod CNG Channels | 0.45 µM | [4][6] |
| EC50,h (Half-maximal inhibitory concentration) | Cone CNG Channels | 4.4 µM | [4][6] |
Table 2: Recommended Concentration Ranges for Specific Assays
| Assay | Cell/Tissue Type | Suggested Starting Concentration Range | Reference |
| Vascular Smooth Muscle Relaxation | Porcine Coronary Arteries | 3 - 30 µM | [10] |
| Platelet Aggregation | Human Platelets | 10 - 100 µM | [11] |
| Photoreceptor Function | Mouse Retina | 10 - 50 µM | [4] |
| Cell Growth Inhibition | Vascular Smooth Muscle Cells | 100 µM | [7][8] |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using a Dose-Response Experiment
This protocol outlines a general procedure for determining the optimal inhibitory concentration of this compound in a cell-based assay.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and reach the desired confluency.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A common range to test is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Pre-incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Pre-incubate the cells for a defined period, typically 30-60 minutes, to allow for cellular uptake of the inhibitor.
-
Stimulation: After the pre-incubation period, add a known cGMP-elevating agent (e.g., a nitric oxide donor like sodium nitroprusside, or a cGMP analog agonist like 8-Br-cGMP) to the wells.
-
Incubation: Incubate the cells for a period appropriate for the downstream readout you are measuring (e.g., 15-30 minutes for phosphorylation events, or longer for gene expression or cell viability changes).
-
Assay: Perform your specific assay to measure the downstream effect of PKG activation (e.g., Western blot for VASP phosphorylation, ELISA for cytokine secretion, or a functional assay).
-
Data Analysis: Plot the response against the concentration of this compound to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: Vascular Smooth Muscle Relaxation Assay
This protocol is adapted for studying the effect of this compound on vascular tone.[1]
-
Tissue Preparation: Isolate aortic rings from a suitable animal model and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, gassed with 95% O2 / 5% CO2.
-
Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor, such as phenylephrine, to induce a stable, submaximal contraction.
-
Inhibitor Pre-incubation: Pre-incubate the aortic rings with the desired concentration of this compound for approximately 30 minutes.
-
Induction of Relaxation: Add a known vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside) in a cumulative manner to assess its dose-dependent relaxation effect in the presence and absence of the inhibitor.
-
Data Acquisition: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. Compare the dose-response curves of the vasodilator in the presence and absence of this compound.
Visualizations
Caption: The cGMP/PKG signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for determining the optimal working concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing experimental variability in Rp-8-Br-PET-cGMPS-treated samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when using Rp-8-Br-PET-cGMPS.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Question 1: Why am I observing a weaker than expected or no inhibitory effect of this compound?
Answer: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Storage: Confirm that the compound has been stored at -20°C as a powder.
-
Stock Solutions: Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh solutions or aliquot into single-use vials.
-
-
Concentration:
-
Experimental Conditions:
-
Pre-incubation Time: For competitive inhibition, a pre-incubation period with this compound before adding the cGMP-elevating agent is often necessary. A typical pre-incubation time is 30 minutes.[3]
-
Agonist Concentration: As a competitive inhibitor, the effectiveness of this compound can be overcome by high concentrations of cGMP or cGMP agonists.[4] Consider using a lower concentration of the stimulating agent.
-
Cell Health: Ensure cells are healthy, within a low passage number, and at an appropriate confluency, as cellular response can vary with culture conditions.
-
Question 2: My results are highly variable between experiments. What are the common sources of variability?
Answer: High variability can obscure the true biological effects of this compound. Key sources of variability and their solutions are outlined below:
-
Inconsistent Cell Culture Conditions:
-
Standardize Protocols: Maintain consistent cell seeding density, passage number, and serum concentrations. Ensure cells are in the logarithmic growth phase.
-
-
Inaccurate Pipetting:
-
Calibration: Regularly calibrate pipettes.
-
Technique: Use appropriate pipetting techniques, especially for small volumes, to ensure accuracy.
-
-
Reagent Preparation:
-
Fresh Solutions: Prepare fresh working solutions of this compound for each experiment from a properly stored stock.
-
Question 3: I am observing an unexpected activation or agonistic effect with this compound. Is this possible?
Answer: Yes, under certain conditions, this compound can exhibit partial agonistic activity, particularly on the cGKIα isoform of Protein Kinase G.
-
Mechanism: In the absence of a cGMP agonist, this compound can partially activate cGKIα. This has been observed in intact vascular smooth muscle cells, where it stimulated cell growth in a cGKIα-dependent manner.
-
Interpretation: Data obtained using this compound as a PKG inhibitor should be interpreted with caution. It is advisable to use it in conjunction with other pharmacological tools or genetic approaches to confirm the role of PKG.
Question 4: How can I be sure that the observed effects are specific to PKG inhibition?
Answer: While this compound is a potent PKG inhibitor, it can have off-target effects.
-
Known Off-Target Interactions: Studies have shown that this compound can also interact with other cGMP-binding proteins, including:
-
Control Experiments:
-
PKA Inhibition: To rule out effects mediated by PKA, consider using a specific PKA inhibitor in parallel experiments.
-
PDE Activity: Be aware of potential modulation of phosphodiesterase activity, which could alter cyclic nucleotide levels.
-
Cell-Type Specificity: The expression levels of different PKG isoforms and potential off-target proteins can vary between cell types, influencing the observed effects.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a competitive antagonist of cGMP at the cGMP-binding sites of Protein Kinase G (PKG), thereby inhibiting its activation.[3] It is a diastereomer of Sp-8-Br-PET-cGMPS, which acts as a PKG agonist. The "Rp" configuration of the phosphorothioate group is responsible for its inhibitory activity.
What are the recommended storage and solubility parameters for this compound?
What is the typical working concentration for this compound?
The effective concentration of this compound can vary significantly depending on the experimental system. A dose-response experiment is always recommended. However, concentrations in the range of 10-100 µM have been used in various studies. For example, in some studies, 30 µM was effective in inhibiting cGMP-stimulated PKG activity.
Quantitative Data
The inhibitory potency of this compound can be influenced by the specific experimental conditions.
| Parameter | Value | Target | Experimental System |
| Ki (inhibition constant) | 0.3 µM | PKG Iβ | Purified enzyme |
| EC50 (half-maximal effective concentration) | 0.45 µM | Rod CNG channels | Heterologously expressed channels |
| EC50 (half-maximal effective concentration) | 4.4 µM | Cone CNG channels | Heterologously expressed channels |
Note: This table is a summary of available data and may not be exhaustive. The actual inhibitory potency can vary based on cell type, agonist concentration, and other experimental parameters.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound.
Vascular Smooth Muscle Relaxation Assay
Objective: To assess the effect of this compound on vasodilator-induced relaxation of vascular smooth muscle.
Methodology:
-
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing Krebs-Henseleit buffer at 37°C, gassed with 95% O2 / 5% CO2.[3]
-
Pre-contraction: Induce a stable, submaximal contraction with a vasoconstrictor such as phenylephrine.[3]
-
Inhibitor Pre-incubation: Pre-incubate the aortic rings with this compound (e.g., 30 µM) for a defined period (e.g., 30 minutes).[3]
-
Vasodilator Treatment: Add a known vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside) in a cumulative manner.[3]
-
Data Acquisition: Record the changes in isometric tension using a force transducer.
-
Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. Compare the dose-response curve of the vasodilator in the presence and absence of this compound.
Platelet Aggregation Assay
Objective: To investigate the effect of this compound on the anti-aggregatory effect of cGMP-elevating agents.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human or animal blood and prepare PRP by low-speed centrifugation.
-
Inhibitor Pre-incubation: Pre-incubate the PRP with this compound at the desired concentration.
-
Anti-aggregatory Agent Treatment: Add a cGMP-elevating agent, such as sodium nitroprusside, to inhibit platelet aggregation.[3]
-
Induction of Aggregation: Induce platelet aggregation with an agonist like ADP or collagen.
-
Data Acquisition: Monitor and record the percentage of platelet aggregation over time using an aggregometer.
-
Analysis: Compare the aggregation curves and the maximum percentage of aggregation in the presence and absence of this compound.[3]
Apoptosis Assay
Objective: To determine the effect of this compound on cGMP-mediated apoptosis.
Methodology:
-
Cell Culture: Culture a suitable cell line known to undergo cGMP-mediated apoptosis under standard conditions.
-
Treatment:
-
Treat cells with an apoptosis inducer that acts via the cGMP pathway.
-
In a parallel group, pre-incubate the cells with this compound before adding the apoptosis inducer.[3]
-
Include appropriate controls (e.g., vehicle, this compound alone).
-
-
Apoptosis Assessment: After a defined incubation period, assess apoptosis using methods such as:
-
Annexin V/Propidium Iodide Staining: Quantify apoptotic and necrotic cells by flow cytometry.
-
Caspase-3/7 Activity Assay: Measure the activity of executioner caspases.
-
-
Analysis: Compare the levels of apoptosis and caspase activity across the different treatment groups.[3]
Visualizations
Signaling Pathway of this compound
Experimental Workflow for Troubleshooting Variability
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Protein Kinase G | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in experiments with Rp-8-Br-PET-cGMPS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rp-8-Br-PET-cGMPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound used in scientific research. It is a lipophilic analog of 8-Bromo-guanosine-3',5'-cyclic monophosphorothioate with an Rp configuration at the phosphorus atom.[1] Its primary mechanism of action is as a competitive antagonist of cGMP-dependent protein kinase (PKG).[1] By competitively binding to PKG, it inhibits the activation of the kinase by cyclic guanosine monophosphate (cGMP).[1] It is also known to act as an inhibitor of cGMP-gated cation channels (CNG channels).[2]
Q2: What are the common applications of this compound in research?
This compound is frequently used to investigate cGMP signaling pathways in various physiological processes. Common applications include:
-
Vascular smooth muscle relaxation: To study the role of PKG in vasodilation.[1]
-
Platelet aggregation: To understand the inhibitory effects of the cGMP pathway on platelet activation.[1]
-
Retinal degeneration research: It has been investigated for its neuroprotective effects in models of retinitis pigmentosa by modulating CNG channel activity and PKG activation.[3][4][5]
-
Apoptosis studies: To explore the involvement of the cGMP/PKG pathway in programmed cell death.[1]
Q3: How should I dissolve and store this compound?
For optimal results and stability, please refer to the following table for solubility and storage guidelines.
| Parameter | Recommendation |
| Solubility | Soluble to 20 mM in water and to 40 mM in DMSO. |
| Storage | Store at -20°C. |
| Purity | Typically ≥98%. |
| Molecular Weight | 562.27 g/mol . |
Q4: Is this compound selective for PKG?
While this compound is a widely used PKG inhibitor, it can also interact with other cGMP-binding proteins. Studies have shown that it can bind to phosphodiesterases (PDEs) such as PDE1β, PDE1c, and PDE6α, as well as protein kinase A (PKA) type Iα.[4] However, it is considered more target-specific than cGMP itself.[4]
Troubleshooting Unexpected Experimental Results
Q5: My expected inhibitory effect of this compound is weak or absent. What could be the reason?
Several factors could contribute to a lack of inhibitory effect. Consider the following possibilities:
-
Partial Agonist Activity: Under certain conditions, particularly in the absence of a cGMP agonist, this compound has been reported to act as a partial agonist of PKG Iα, stimulating its activity rather than inhibiting it.[6][7]
-
Concentration: The effective inhibitory concentration can be cell-type and context-dependent. A dose-response experiment is crucial to determine the optimal concentration for your specific system.
-
Compound Stability: Ensure the compound has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles, which could lead to degradation.
-
Cell Permeability: While designed to be membrane-permeant, insufficient incubation time may lead to low intracellular concentrations.[2][8] Consider optimizing the pre-incubation time.
Q6: I am observing unexpected off-target effects. What are the potential alternative targets of this compound?
As mentioned in the FAQs, this compound can interact with other proteins. If you observe unexpected results, consider the possibility of effects on:
-
Cyclic Nucleotide-Gated (CNG) Channels: this compound is a known inhibitor of rod and cone CNG channels.[3] This is particularly relevant in neuronal and retinal tissues.
-
Phosphodiesterases (PDEs): It can bind to certain PDE isoforms, potentially altering cGMP or cAMP metabolism.[4]
-
Protein Kinase A (PKA): Cross-reactivity with PKA has been reported.[4] It's advisable to include controls to rule out PKA-mediated effects, such as using a specific PKA inhibitor.
Q7: The compound appears to be causing cellular toxicity. How can I address this?
While generally used without significant toxicity at effective concentrations, high concentrations or prolonged exposure could lead to adverse effects. To mitigate this:
-
Perform a viability assay: Determine the cytotoxic concentration range for your specific cell type using assays like MTT or Annexin V/Propidium Iodide staining.[1]
-
Optimize concentration and incubation time: Use the lowest effective concentration for the shortest necessary duration.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO, water) to ensure the observed effects are not due to the solvent.
Experimental Protocols
Protocol 1: Assessment of Vascular Smooth Muscle Relaxation
This protocol details a method to evaluate the effect of this compound on vascular smooth muscle contractility using isolated aortic rings.[1]
-
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing Krebs-Henseleit buffer at 37°C, gassed with 95% O2 / 5% CO2.[1]
-
Pre-contraction: Induce a stable submaximal contraction with a vasoconstrictor like phenylephrine.[1]
-
Compound Incubation: Pre-incubate the aortic rings with the desired concentration of this compound for a defined period (e.g., 30 minutes).[1]
-
Induction of Relaxation: Add a known vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside) in a cumulative concentration-response manner.[1]
-
Data Acquisition: Record changes in isometric tension using a force transducer.[1]
-
Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.[1]
Protocol 2: Platelet Aggregation Assay
This protocol outlines a method to assess the impact of this compound on platelet aggregation.[1]
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by low-speed centrifugation.[1]
-
Compound Incubation: Pre-incubate the PRP with this compound at the desired concentration.
-
Induction of Aggregation: Add a cGMP-elevating agent (e.g., sodium nitroprusside) to inhibit aggregation, followed by a platelet agonist (e.g., ADP or collagen) to induce aggregation.[1]
-
Data Acquisition: Monitor platelet aggregation using an aggregometer, which measures changes in light transmission.[1]
-
Analysis: Compare the aggregation curves and the maximum percentage of aggregation in the presence and absence of this compound.[1]
Visualizing Pathways and Workflows
To further aid in experimental design and data interpretation, the following diagrams illustrate key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
Why am I seeing inconsistent effects with Rp-8-Br-PET-cGMPS?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent effects with Rp-8-Br-PET-cGMPS.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a stimulatory effect when I expect inhibition with this compound?
A1: This paradoxical effect can occur because this compound has been shown to act as a partial agonist of cGMP-dependent protein kinase Iα (cGKIα) , particularly in the absence of a cGMP agonist.[1][2] This means that under conditions of low endogenous cGMP, this compound can actually activate the kinase, leading to unexpected stimulatory effects.[1]
Q2: My results with this compound are not consistent across different cell types. What could be the reason?
A2: The effects of this compound can be highly cell-type dependent due to its interactions with multiple targets. Besides its primary target, Protein Kinase G (PKG), it is also known to inhibit cyclic nucleotide-gated (CNG) channels and interact with phosphodiesterases (PDEs).[3][4] The relative expression levels of PKG isoforms, CNG channels, and PDEs in a given cell type will ultimately determine the net effect of the compound.
Q3: What are the known off-target effects of this compound?
A3: In addition to PKG, this compound has been documented to interact with:
-
Cyclic Nucleotide-Gated (CNG) Channels: It acts as an inhibitor of both rod and cone CNG channels.[3][5]
-
Phosphodiesterases (PDEs): It can inhibit certain PDEs, which could lead to an increase in intracellular cGMP levels, further complicating its inhibitory action on PKG.[6][7]
-
Protein Kinase A (PKA): While considered more selective for PKG, some level of interaction with PKA cannot be entirely ruled out, especially at higher concentrations.[4]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in water (up to 20 mM) and DMSO (up to 40 mM).[8] For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
If you are observing inconsistent or unexpected results with this compound, follow this troubleshooting guide to identify potential causes and solutions.
Paradoxical Agonist Effect
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Partial Agonism of cGKIα | In the absence of a cGMP-elevating agent, this compound may be activating cGKIα.[1] | Co-incubate with a known cGMP agonist (e.g., 8-Br-cGMP). In the presence of a high concentration of a full agonist, the inhibitory (competitive antagonist) effect of this compound should become apparent. |
| Low Endogenous cGMP | The baseline cGMP level in your experimental system may be too low, unmasking the partial agonist effect. | Stimulate the cells with a nitric oxide (NO) donor (e.g., SNP) to increase endogenous cGMP levels before adding this compound. |
Lack of Expected Inhibitory Effect
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles of stock solutions can lead to compound degradation. | Prepare fresh stock solutions from a newly purchased vial of this compound. |
| Insufficient Concentration | The concentration of this compound may be too low to effectively compete with high intracellular cGMP levels. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. |
| High cGMP Levels | If your experimental system has very high basal or stimulated cGMP levels, a higher concentration of the competitive inhibitor may be required. | Measure intracellular cGMP levels to assess the competitive environment. |
Cell-Type Specific Variability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | The observed effect may be a composite of interactions with PKG, CNG channels, and PDEs. | Use more specific inhibitors for other potential targets (e.g., specific PDE inhibitors) in parallel experiments to dissect the contribution of each pathway. |
| Differential Expression of Targets | The relative expression of PKG isoforms (e.g., cGKIα vs. cGKIβ), CNG channels, and PDEs can vary significantly between cell types. | Characterize the expression profile of these key proteins in your experimental model using techniques like Western blotting or qPCR. |
Quantitative Data
The following tables summarize the known quantitative data for the interaction of this compound with its primary targets.
Table 1: Inhibition of cGMP-Dependent Protein Kinase (PKG)
| Parameter | Value | Enzyme Source | Reference |
| Ki | 0.5 µM | Purified cGMP-dependent protein kinase | [9] |
Table 2: Effects on Cyclic Nucleotide-Gated (CNG) Channels
| Parameter | Rod CNG Channel | Cone CNG Channel | Reference |
| EC50,h (inhibition) | ~0.45 µM | ~4.4 µM | [3] |
| Effect | Inhibition of cGMP-induced current | Inhibition of cGMP-induced current | [3][5] |
Experimental Protocols
Vascular Smooth Muscle Relaxation Assay
This protocol is adapted from studies on vascular tone regulation.[10]
-
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing Krebs-Henseleit buffer at 37°C, gassed with 95% O2 / 5% CO2.
-
Pre-contraction: Induce a stable submaximal contraction with a vasoconstrictor such as phenylephrine.
-
Inhibitor Incubation: Pre-incubate the aortic rings with this compound (e.g., 10-30 µM) for a defined period (e.g., 30 minutes).
-
Vasodilator Addition: Add a known vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside) in a cumulative manner.
-
Data Acquisition: Record the changes in isometric tension using a force transducer.
-
Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor and compare the dose-response curves in the presence and absence of this compound.
Platelet Aggregation Assay
This protocol is based on studies of platelet function.[10][11][12]
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human or animal blood and prepare PRP by low-speed centrifugation.
-
Inhibitor Pre-incubation: Pre-incubate the PRP with this compound (e.g., 25 µM) for a short period (e.g., 3-5 minutes).
-
Induction of Aggregation: Add a platelet agonist such as ADP to induce aggregation.
-
Data Acquisition: Monitor platelet aggregation using an aggregometer, which measures changes in light transmission.
-
Analysis: Compare the platelet aggregation curves and the maximum percentage of aggregation in the presence and absence of this compound.
Visualizations
Signaling Pathway of this compound
Caption: The complex interactions of this compound with the cGMP signaling pathway.
Troubleshooting Workflow for Inconsistent Effects
Caption: A decision tree for troubleshooting inconsistent experimental outcomes with this compound.
References
- 1. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Protein Kinase G | Tocris Bioscience [tocris.com]
- 9. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis | PLOS One [journals.plos.org]
Strategies for improving the performance of Rp-8-Br-PET-cGMPS in assays.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Rp-8-Br-PET-cGMPS in their assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that functions as a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG).[1] Its lipophilic nature, enhanced by the bromine and β-phenyl-1,N2-etheno modifications, allows it to readily cross cell membranes, making it suitable for use in intact cell-based assays.[2] The "Rp" configuration in its phosphorothioate backbone is key to its inhibitory action on PKG.[3]
Q2: What are the common applications of this compound in research?
This compound is widely used to investigate the physiological roles of the cGMP/PKG signaling pathway. Common applications include studying its involvement in:
-
Vascular smooth muscle relaxation: To probe the role of PKG in vasodilation.[3][4]
-
Platelet aggregation: To understand the inhibitory effects of the cGMP pathway on platelet activation.[3][4]
-
Apoptosis: To investigate the complex, context-dependent role of PKG in programmed cell death.[3][4]
-
Photoreceptor function: To study its effects on cyclic nucleotide-gated (CNG) channels and its potential as a therapeutic agent in retinal degeneration.[1][5][6]
Q3: How should I prepare and store stock solutions of this compound?
For optimal performance and longevity, proper handling and storage are crucial.
-
Storage of solid compound: Store the lyophilized powder at -20°C.
-
Stock solution preparation: this compound is soluble in water (up to 20 mM) and DMSO (up to 40 mM). For cell culture experiments, preparing a concentrated stock solution in a sterile solvent like DMSO is common.
-
Storage of stock solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What is a typical working concentration for this compound in cell-based assays?
The optimal working concentration is highly dependent on the cell type, assay conditions, and the specific research question. A typical starting point for many cell-based assays is in the range of 10-100 µM. However, it is strongly recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: No observable effect or a weaker-than-expected inhibitory effect.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C as a powder. Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay. Concentrations may need to be adjusted based on the intracellular cGMP levels. |
| Poor Cell Permeability | Although designed to be cell-permeable, uptake can vary between cell types. Consider increasing the pre-incubation time with the compound before adding an agonist. |
| High Endogenous cGMP Levels | As a competitive inhibitor, high levels of endogenous cGMP can overcome the inhibitory effect of this compound. Consider experimental conditions that do not excessively stimulate cGMP production. |
| Inactive Downstream Pathway | Confirm that the target cells express functional PKG and that the downstream signaling pathway is intact. Use a positive control for PKG activation (e.g., 8-Br-cGMP) to validate the pathway. |
Issue 2: Unexpected or off-target effects are observed.
| Possible Cause | Troubleshooting Step |
| Inhibition of Phosphodiesterases (PDEs) | At higher concentrations, this compound can inhibit certain PDEs, which may lead to an increase in intracellular cGMP and/or cAMP levels, confounding the results. Use the lowest effective concentration determined from your dose-response studies. |
| Interaction with other cGMP-binding proteins | This compound has been shown to interact with other proteins that have cGMP-binding sites, such as cyclic nucleotide-gated (CNG) channels and protein kinase A (PKA).[3][5] Include appropriate controls, such as activators or inhibitors of these other pathways, to dissect the specific effects. |
| Partial Agonism of PKGIα | Under certain conditions, particularly in the absence of a cGMP agonist, this compound has been reported to act as a partial agonist of PKGIα. This can lead to unexpected activation rather than inhibition. Carefully design control experiments, including treating cells with this compound alone, to assess for any agonistic effects. |
Issue 3: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Standardize cell density, passage number, and growth conditions across all experiments. |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting of the compound and other reagents, especially when preparing serial dilutions. |
| Precipitation of the Compound | Visually inspect stock and working solutions for any signs of precipitation. If necessary, gently warm the solution to redissolve the compound. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and related compounds for easy comparison.
| Compound | Target | Action | Parameter | Value | Reference |
| This compound | PKG Iα/β | Inhibitor | Ki | ~30 nM | [7] |
| PKA | Inhibitor | Ki | ~10,000 nM | [7] | |
| Rod CNG Channels | Inhibitor | EC50 | ~0.45 µM | [8] | |
| Cone CNG Channels | Inhibitor | EC50 | ~4.4 µM | [8] | |
| Sp-8-Br-PET-cGMPS | PKG Iα/β | Agonist | Ka | ~22 nM | [7] |
| 8-Br-cGMP | PKG Iα | Agonist | Ka | ~46 nM | [7] |
| PKA | Agonist | Ka | ~3,300 nM | [7] |
Experimental Protocols
Protocol 1: In Vitro PKG Kinase Assay
This protocol describes a method to assess the inhibitory activity of this compound on purified PKG.
Materials:
-
Purified recombinant PKG (Iα or Iβ)
-
This compound
-
PKG agonist (e.g., 8-Br-cGMP)
-
PKG peptide substrate (e.g., a fluorescently labeled peptide)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP
-
Microplate reader capable of detecting the substrate modification (e.g., fluorescence polarization)
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Prepare solutions of the PKG agonist, peptide substrate, and ATP in kinase assay buffer.
-
-
Set up the Reaction:
-
In a microplate, add the kinase assay buffer, the PKG enzyme, and the various concentrations of this compound.
-
Add the PKG agonist to all wells except the negative control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate the Kinase Reaction:
-
Add the peptide substrate and ATP to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
-
Stop the Reaction and Readout:
-
Stop the reaction according to the assay kit instructions.
-
Measure the signal (e.g., fluorescence polarization) using a microplate reader.
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Vascular Smooth Muscle Relaxation Assay
This protocol details how to assess the effect of this compound on the contractility of isolated vascular smooth muscle.[3][4]
Materials:
-
Isolated aortic rings from a suitable animal model (e.g., rat)
-
Organ bath system with force transducer
-
Physiological salt solution (e.g., Krebs-Henseleit buffer), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C
-
Vasoconstrictor (e.g., phenylephrine)
-
Vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside)
-
This compound
Methodology:
-
Tissue Preparation:
-
Isolate aortic rings and mount them in the organ bath containing physiological salt solution.
-
-
Equilibration:
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
-
Contraction:
-
Induce a stable, submaximal contraction with a vasoconstrictor like phenylephrine.
-
-
Inhibitor Pre-incubation:
-
Once a stable contraction is achieved, add this compound to the organ bath and incubate for a defined period (e.g., 30 minutes).
-
-
Vasodilation:
-
Add cumulatively increasing concentrations of a cGMP-mediated vasodilator (e.g., sodium nitroprusside) to assess its relaxant effect in the presence of the inhibitor.
-
-
Data Acquisition:
-
Record the changes in isometric tension using the force transducer.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor and compare the dose-response curves in the presence and absence of this compound.
-
Protocol 3: Platelet Aggregation Assay
This protocol describes how to evaluate the effect of this compound on platelet aggregation.[3][4]
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
-
Platelet agonist (e.g., ADP, collagen, or a cGMP-elevating agent like sodium nitroprusside)
-
This compound
Methodology:
-
PRP and PPP Preparation:
-
Prepare PRP and PPP from fresh human blood by differential centrifugation.
-
-
Instrument Setup:
-
Set up the platelet aggregometer according to the manufacturer's instructions, using PPP as the blank.
-
-
Inhibitor Incubation:
-
Pre-incubate the PRP with this compound or vehicle control for a defined period (e.g., 10-15 minutes) at 37°C with stirring.
-
-
Induction of Aggregation:
-
Add a platelet agonist to the PRP to induce aggregation. To specifically test the inhibitory effect on the cGMP pathway, use a cGMP-elevating agent to first inhibit aggregation, and then assess the ability of this compound to reverse this inhibition when a primary agonist is added.
-
-
Data Acquisition:
-
Monitor and record the change in light transmission over time as the platelets aggregate.
-
-
Data Analysis:
-
Compare the aggregation curves and the maximum percentage of aggregation in the presence and absence of this compound.
-
Visualizations
Caption: The cGMP/PKG signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
Caption: A generalized experimental workflow for assays using this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Rp-8-Br-cGMPS BIOLOG Life Science Institute [biolog.de]
- 3. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound BIOLOG Life Science Institute [biolog.de]
- 7. benchchem.com [benchchem.com]
- 8. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols for the use of Rp-8-Br-PET-cGMPS.
Welcome to the Technical Support Center for Rp-8-Br-PET-cGMPS. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cGMP analog designed as a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG).[1] It functions by binding to the cGMP binding sites on PKG, thereby preventing activation by endogenous cGMP.[2] Due to its lipophilic PET (β-phenyl-1,N2-etheno) group, it has enhanced membrane permeability compared to less modified analogs, making it suitable for use in intact cell-based assays.[3][4]
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below. This information is for guidance; always refer to the batch-specific Certificate of Analysis for precise data.[1]
| Property | Value | Source |
| Molecular Weight | 562.27 g/mol | [1][5] |
| Formula | C₁₈H₁₄BrN₅NaO₆PS | [1] |
| Appearance | Powder | [6] |
| Purity | ≥98% | [1][5] |
| Solubility | Soluble to 20 mM in waterSoluble to 40 mM in DMSO | [1] |
| Storage | Store powder at -20°C. Store stock solutions at -80°C for up to 1 year. | [1][6] |
Q3: Can this compound affect other proteins besides PKG?
A3: Yes. While it is a potent PKG inhibitor, it can exhibit off-target effects. As a cGMP analog, it may interact with other cGMP-binding proteins. Studies have shown it can bind to phosphodiesterases (PDEs) like PDE1 and PDE6, as well as cyclic nucleotide-gated (CNG) channels.[7][8] Therefore, it is crucial to include appropriate controls to confirm that the observed effects are mediated specifically through PKG inhibition.
Troubleshooting Guide
This section addresses common issues encountered during experiments using this compound.
Q4: I am not observing the expected inhibitory effect. What could be wrong?
A4: This is a common issue that can arise from several factors.
-
Compound Integrity: Ensure the compound has been stored correctly at -20°C and protected from light. Stock solutions should be stored at -80°C and subjected to minimal freeze-thaw cycles.[9]
-
Concentration Issues: Double-check all calculations for preparing stock and working solutions. The high molecular weight can be a source of error.
-
Insufficient Incubation Time: The inhibitor may require pre-incubation with the cells or tissue before adding the agonist to ensure it has entered the cells and engaged with the target. A typical pre-incubation time is 30 minutes.[3]
-
Competitive Antagonism: Since the inhibition is competitive, high concentrations of endogenous cGMP or potent cGMP-elevating agonists can overcome the inhibitory effect.[10] Consider performing a dose-response experiment with the inhibitor against a fixed concentration of agonist.
Q5: My results are inconsistent, or I am seeing an unexpected activation effect. Why is this happening?
A5: This paradoxical effect has been documented and is a critical consideration.
-
Partial Agonist Activity: this compound has been shown to act as a partial agonist of the PKG Iα isoform, particularly in the absence of a strong cGMP agonist.[11][12] This means at high concentrations, it can partially activate the kinase, leading to effects opposite to the intended inhibition.[11]
-
Experimental System: The partial agonist effect can be cell-type or context-dependent.[3] It is essential to carefully characterize the compound's effect in your specific system.
-
Solution: To mitigate this, use the lowest effective concentration of this compound possible. A thorough dose-response curve is essential to identify a concentration window that provides inhibition without significant agonist activity.
Q6: I am observing high variability between experimental replicates. What are the potential causes?
A6: High variability can obscure genuine biological effects.
-
Solubility Issues: Ensure the compound is fully dissolved. After diluting the DMSO stock into aqueous media, vortex thoroughly. Poor solubility can lead to inconsistent final concentrations.[9]
-
Inconsistent Cell Conditions: Variations in cell density, passage number, or health can significantly alter signaling responses. Standardize your cell culture practices rigorously.[9]
-
Pipetting Accuracy: Calibrate pipettes regularly, especially when working with potent compounds where small volume errors can lead to large concentration changes.[9]
References
- 1. rndsystems.com [rndsystems.com]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 5. bio-techne.com [bio-techne.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rp-8-Br-PET-cGMPS and its Partial Agonist Activity on cGKIα
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for Rp-8-Br-PET-cGMPS to act as a partial agonist on cGMP-dependent protein kinase Iα (cGKIα). While traditionally considered a cGKI inhibitor, under specific experimental conditions, this compound can exhibit partial agonistic properties. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address challenges that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound a cGKIα inhibitor or an agonist?
A1: this compound is primarily classified as a competitive inhibitor of cGKIα. However, it can act as a partial agonist, particularly in the absence of a full cGMP agonist.[1] This dual activity means it can weakly activate the enzyme on its own while competing with and inhibiting the stronger activation by cGMP.
Q2: Under what conditions is the partial agonism of this compound observed?
A2: The partial agonist effects of this compound are most evident in experimental systems where endogenous cGMP levels are low or absent.[1] In intact cells, this can be achieved by not stimulating guanylyl cyclase. In in vitro kinase assays, it is observed when the compound is added to the reaction without cGMP.
Q3: Why am I seeing an increase in my downstream signaling pathway when I expect inhibition with this compound?
A3: If you observe an unexpected increase in downstream signaling (e.g., VASP phosphorylation), it is likely due to the partial agonist activity of this compound. This is more probable if your experimental system has low basal cGMP levels. To confirm this, you can try to outcompete the effect with a high concentration of a known cGKI antagonist that does not have partial agonist activity.
Q4: How does the partial agonism of this compound affect the interpretation of my results?
A4: The dual nature of this compound requires careful interpretation of experimental data. Its effects should not be solely relied upon as evidence for the involvement of cGKI in a signaling process.[1] It is crucial to use it in conjunction with other pharmacological tools, such as full agonists and other antagonists, and ideally with genetic models like cGKI-deficient cells.[1]
Q5: Can this compound be used to study cGKIα activation?
A5: While it can induce a conformational change in cGKIα similar to cGMP, it is not a typical tool for studying activation due to its partial and relatively weak effect compared to full agonists like 8-Br-cGMP.[1] Its primary utility remains as an inhibitor, with the caveat of its potential for partial agonism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected increase in VASP phosphorylation or other downstream cGKIα markers. | The partial agonist activity of this compound is dominating in a low cGMP environment. | 1. Verify the basal cGMP levels in your system. 2. Co-incubate with a known cGKIα agonist (e.g., 8-Br-cGMP) to see if this compound can inhibit this stimulated activity. 3. Use an alternative cGKI inhibitor with no reported partial agonist activity for comparison. |
| Inconsistent results between in vitro and cellular assays. | Differences in endogenous cGMP levels and cellular context can influence the observed effect of this compound. | 1. Directly measure cGKIα activity with an in vitro kinase assay using purified components to dissect the direct effects. 2. Use cGKI-deficient cells as a negative control to confirm the on-target effect in your cellular assays.[1] |
| Difficulty in achieving complete inhibition of cGKIα activity. | The concentration of this compound may not be sufficient to outcompete the endogenous or exogenously added cGMP. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration in your specific experimental setup. 2. Be mindful that at high concentrations, off-target effects may occur. |
Quantitative Data Summary
The following table summarizes the activity of this compound in comparison to a full cGKIα agonist.
| Compound | Activity Type | Parameter | Value | Experimental System |
| This compound | Partial Agonist | % of Maximal cGKIα Activation (relative to cGMP) | Partial | Purified cGKIα isozymes |
| 8-Br-cGMP | Full Agonist | % of Maximal cGKIα Activation (relative to cGMP) | Full | Intact Vascular Smooth Muscle Cells |
| This compound | Inhibitor | Antagonism of 8-Br-cGMP (100 µM) induced activation | Inefficient at 100 µM | Intact Vascular Smooth Muscle Cells |
Experimental Protocols
In Vitro cGKIα Kinase Assay to Assess Partial Agonism
This protocol is designed to measure the direct effect of this compound on the kinase activity of purified cGKIα.
Materials:
-
Purified recombinant cGKIα
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP (γ-³²P-ATP for radiometric assay or non-labeled ATP for non-radiometric methods)
-
cGKIα substrate peptide (e.g., a VASP-derived peptide)
-
This compound
-
cGMP (as a positive control for full activation)
-
Negative control (vehicle, e.g., DMSO)
-
Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate
-
Scintillation counter or appropriate detection system
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the substrate peptide.
-
Aliquot the master mix into separate reaction tubes.
-
To respective tubes, add:
-
Vehicle (for basal activity)
-
Increasing concentrations of this compound (to test for partial agonism)
-
A saturating concentration of cGMP (for maximal activation)
-
Increasing concentrations of this compound in the presence of a fixed concentration of cGMP (to test for inhibition).
-
-
Initiate the kinase reaction by adding purified cGKIα to each tube.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the free ATP.
-
Quantify the amount of incorporated phosphate to determine kinase activity.
-
Analyze the data to determine the level of activation by this compound relative to the maximal activation by cGMP.
Cellular VASP Phosphorylation Assay
This protocol assesses cGKIα activity in intact cells by measuring the phosphorylation of its downstream substrate, Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Cultured cells expressing cGKIα (e.g., vascular smooth muscle cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
8-Br-cGMP (as a positive control)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibody against phospho-VASP (e.g., Ser239)
-
Primary antibody against total VASP (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Serum-starve the cells for a few hours to reduce basal signaling.
-
Treat the cells with:
-
Vehicle (control)
-
Increasing concentrations of this compound
-
A concentration of 8-Br-cGMP known to induce robust VASP phosphorylation
-
Pre-incubation with this compound followed by stimulation with 8-Br-cGMP.
-
-
After the desired incubation time, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-VASP.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total VASP for normalization.
-
Quantify the band intensities to determine the relative levels of VASP phosphorylation.
Visualizations
Caption: cGKIα signaling and the dual role of this compound.
Caption: Experimental workflows for assessing this compound activity.
References
Minimizing phosphodiesterase interactions with Rp-8-Br-PET-cGMPS.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rp-8-Br-PET-cGMPS. The focus of this resource is to help minimize and understand the interactions of this compound with phosphodiesterases (PDEs) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG). It is an analog of cyclic guanosine monophosphate (cGMP) and is often used in intact cell studies due to its membrane permeability.[1][2]
Q2: Does this compound interact with phosphodiesterases (PDEs)?
Yes, this compound has been shown to interact with certain PDE isoforms. Studies have indicated that it can bind to PDE1β, PDE1c, and PDE6α.[3][4] It has also been described as a potent inhibitor of PDE type V, although it is not hydrolyzed by it.[5]
Q3: Is this compound selective for PKG over PDEs?
This compound exhibits selectivity for PKG over some other signaling proteins like PKA.[1] However, its interaction with various PDE isoforms means that at certain concentrations, it may exert off-target effects by inhibiting PDE activity. The degree of selectivity depends on the specific PDE isoform and the experimental conditions.
Q4: Can this compound activate PKG?
While primarily known as a PKG inhibitor, there is evidence suggesting that under certain in vitro conditions and in the absence of a PKG agonist, this compound can partially activate the cGKIα isoform.[2] This highlights the importance of careful experimental design and data interpretation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results inconsistent with PKG inhibition. | Off-target effects on PDEs: this compound may be inhibiting PDE activity, leading to an increase in endogenous cGMP levels. This can mask or counteract its inhibitory effect on PKG. | 1. Titrate the concentration: Use the lowest effective concentration of this compound to maximize selectivity for PKG. 2. Use a broad-spectrum PDE inhibitor as a control: Compare the effects of this compound with a non-specific PDE inhibitor (e.g., IBMX) to assess the potential contribution of PDE inhibition. 3. Measure cGMP levels: Directly measure intracellular cGMP levels in your experimental system to determine if they are altered by this compound. |
| Difficulty distinguishing between PKG and PDE inhibitory effects. | Overlapping signaling pathways: Both PKG and PDEs are key regulators of cGMP signaling, making it challenging to isolate the effects of an inhibitor that may target both. | 1. Use a structurally different PKG inhibitor: As a control, use a PKG inhibitor with a different mechanism of action or selectivity profile to confirm that the observed effect is due to PKG inhibition. 2. Employ molecular tools: Use siRNA or knockout models for specific PDE isoforms to eliminate their contribution to the observed phenotype. 3. Perform in vitro kinase and PDE assays: Test the effect of this compound on the activity of purified PKG and relevant PDE isoforms to determine its potency and selectivity under your specific assay conditions. |
| Inconsistent results across different cell types or tissues. | Differential expression of PKG and PDE isoforms: The relative expression levels of PKG and various PDE isoforms can vary significantly between cell types and tissues, leading to different responses to this compound. | 1. Characterize your experimental system: Determine the expression profile of PKG and PDE isoforms in your specific cell type or tissue using techniques like qPCR or Western blotting. 2. Consult the literature: Review existing literature to understand the known roles of different PKG and PDE isoforms in your system of interest. |
| Compound appears to have low potency in a cell-based assay. | Poor membrane permeability or degradation: Although designed to be membrane-permeant, the effective intracellular concentration may be lower than expected. | 1. Verify compound integrity: Ensure the compound has been stored correctly and has not degraded. 2. Increase incubation time: Allow sufficient time for the compound to penetrate the cell membrane and reach its target. 3. Consider a more lipophilic analog if available. |
Quantitative Data
The following table summarizes the known inhibitory constants (Ki) and qualitative interactions of this compound with various signaling proteins.
| Target Protein | Ki Value | Interaction Type | Reference |
| PKG Iα | 35 nM | Competitive Inhibition | [1] |
| PKG Iβ | 30 nM | Competitive Inhibition | [1] |
| PKG II | 450 nM | Competitive Inhibition | [1] |
| PKA II | 11 µM | Competitive Inhibition | [1] |
| PDE1β | Not Reported | Binding | [3][4] |
| PDE1c | Not Reported | Binding | [3][4] |
| PDE5 | Not Reported | Potent Inhibition | [5] |
| PDE6α | Not Reported | Binding | [3][4] |
Experimental Protocols
General Protocol for a Phosphodiesterase (PDE) Activity Assay
This protocol provides a general framework for measuring the inhibition of PDE activity by this compound using a commercially available PDE activity assay kit (e.g., fluorescence polarization or ELISA-based). Researchers should always refer to the specific manufacturer's instructions for their chosen assay kit.
1. Materials:
-
Recombinant, purified PDE enzyme of interest (e.g., PDE1, PDE5, PDE6)
-
This compound
-
Assay buffer (as recommended by the kit manufacturer)
-
cGMP (substrate)
-
A known PDE inhibitor for the isoform of interest (positive control)
-
Detection reagents (as provided in the kit)
-
Microplate reader
2. Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Create a serial dilution of the compound in assay buffer to generate a range of test concentrations. Prepare all other reagents as per the kit's instructions.
-
Assay Reaction:
-
Add a small volume of the diluted this compound, positive control inhibitor, or vehicle (negative control) to the wells of a microplate.
-
Add the diluted PDE enzyme to all wells except for a "no enzyme" control.
-
Initiate the reaction by adding the cGMP substrate to all wells.
-
Incubate the plate at the recommended temperature and for the specified time to allow for enzymatic activity.
-
-
Detection:
-
Stop the reaction using the provided stop solution.
-
Add the detection reagents according to the kit protocol.
-
Incubate as required for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of PDE activity for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: cGMP signaling pathway with points of inhibition by this compound.
Caption: Experimental workflow for a PDE inhibition assay.
References
- 1. biolog.de [biolog.de]
- 2. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Rp-8-Br-PET-cGMPS on PKG Activity: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the cGMP/Protein Kinase G (PKG) signaling pathway, the selection of a potent and specific inhibitor is paramount. This guide provides an objective comparison of Rp-8-Br-PET-cGMPS with other commonly used PKG inhibitors, supported by experimental data to validate its inhibitory effects.
Mechanism of Action and Comparative Efficacy
This compound is a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG).[1] As an analog of cGMP, it binds to the cGMP-binding site on the regulatory domain of PKG, preventing the conformational change required for kinase activation.[2] This mechanism contrasts with ATP-competitive inhibitors like KT5823.[2]
The lipophilic nature of this compound, conferred by the β-phenyl-1,N2-etheno modification, enhances its membrane permeability, making it effective in intact cells.[2][3] This is a significant advantage over less permeable analogs like (Rp)-8-Br-cGMP-S.[2]
The following table summarizes the quantitative data on the inhibitory potency and selectivity of this compound compared to other known PKG inhibitors.
| Inhibitor | Target | Mechanism of Action | Ki (μM) | IC50 (μM) | Notes |
| This compound | PKG | Competitive with cGMP | 0.03[4] | - | Potent and cell-permeable. Also inhibits phosphodiesterase (PDE) type V.[4] May act as a partial agonist of cGKI in the absence of cGMP stimulation.[5] |
| KT5823 | PKG | ATP-competitive | 0.23[6][7] | 0.06 (in smooth muscle cells)[6] | Also inhibits PKA (Ki = >10 μM) and PKC (Ki = 4 μM).[6][7] Its inhibitory effect in intact cells can be low or undetectable.[2] |
| DT-2 | PKG I | Substrate binding site inhibitor | 0.0125[8][9] | 0.012[10] | A peptide inhibitor. While potent in vitro, it loses specificity in living cells, affecting other kinases like ERK, p38, PKB, and PKC.[11] |
| (Rp)-8-pCPT-cGMPS | PKG | Competitive with cGMP | - | - | A pan-PKG inhibitor.[12] Shows marginal reversal of vasodilation compared to this compound.[13] |
Experimental Protocols
To validate the inhibitory effect of this compound on PKG activity, several experimental approaches can be employed.
In Vitro Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the phosphotransferase activity of purified PKG.
Objective: To determine the in vitro inhibitory potency (e.g., IC50) of this compound on PKG activity.
Materials:
-
Purified recombinant PKG (e.g., PKG Iα or Iβ)
-
Specific peptide substrate for PKG (e.g., Vasodilator-stimulated phosphoprotein (VASP) peptide)
-
This compound and other inhibitors
-
cGMP (activator)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for spectrophotometric assays)
-
Kinase reaction buffer
-
Method for detecting phosphorylation (e.g., scintillation counting, spectrophotometry, or fluorescent detection)[14][15]
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified PKG, and the peptide substrate.
-
Add varying concentrations of this compound or the alternative inhibitor to the reaction mixture and pre-incubate for a defined period.
-
Initiate the kinase reaction by adding cGMP to activate PKG, followed by the addition of ATP.
-
Allow the reaction to proceed for a specific time at an optimal temperature.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Assays: Western Blotting for Substrate Phosphorylation
This method assesses the ability of an inhibitor to block PKG-mediated phosphorylation of a downstream target in intact cells.
Objective: To validate the inhibitory effect of this compound on PKG activity in a cellular context.
Materials:
-
Cell line expressing the target of interest (e.g., human platelets, vascular smooth muscle cells)[11]
-
Cell culture reagents
-
PKG activator (e.g., 8-Br-cGMP, a cell-permeable cGMP analog)
-
This compound and other inhibitors
-
Lysis buffer
-
Primary antibody specific for the phosphorylated form of the PKG substrate (e.g., phospho-VASP)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound or the alternative inhibitor.
-
Stimulate the cells with a PKG activator to induce substrate phosphorylation.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibody against the phosphorylated substrate.
-
Incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the extent of inhibition.
Visualizing the Pathway and Workflow
To better understand the context of PKG inhibition and the experimental process, the following diagrams are provided.
Caption: The NO/cGMP/PKG signaling pathway and the inhibitory point of this compound.
References
- 1. This compound | Protein Kinase G | Tocris Bioscience [tocris.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KT 5823 | Protein Kinase G | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of cAMP Partial Agonism in Protein Kinase G (PKG) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
A Comparative Guide to the Efficacy of Rp-8-Br-PET-cGMPS and Other PKG Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protein kinase G (PKG) inhibitor Rp-8-Br-PET-cGMPS with other commonly used PKG inhibitors. The following sections present quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to PKG Inhibition
Protein kinase G (PKG) is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, playing a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2] Inhibitors of PKG are invaluable tools for elucidating the physiological roles of this kinase and for the development of therapeutics targeting cGMP-mediated signaling. This guide focuses on comparing the efficacy of this compound, a competitive and reversible cGMP analog inhibitor, with other notable PKG inhibitors.
Quantitative Comparison of PKG Inhibitor Efficacy
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[3] The Ki value is a measure of the inhibitor's binding affinity to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.
The following table summarizes the reported IC50 and Ki values for this compound and other selected PKG inhibitors. It is important to note that these values can vary depending on the experimental conditions, such as the specific PKG isoform, substrate concentration, and assay method used.
| Inhibitor | Target | IC50 | Ki | Notes |
| This compound | cGKI | - | 30 nM | A competitive inhibitor with respect to cGMP.[4] |
| KT5823 | PKG | 60 nM (in smooth muscle cells)[1][5] | 0.23 µM | Also inhibits PKC (Ki = 4 µM) and PKA (Ki > 10 µM) at higher concentrations.[1][5] |
| PKG | 234 nM (in vitro)[4][6] | |||
| Rp-8-pCPT-cGMPS | PKGIα | - | 0.5 µM[7] | A competitive inhibitor.[7] |
| PKGIβ | - | 0.45 µM | ||
| PKGII | - | 0.7 µM |
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the canonical cGMP/PKG signaling pathway and the points of intervention for cGMP analog inhibitors like this compound. These inhibitors act by competitively binding to the cGMP-binding sites on the regulatory domain of PKG, thereby preventing its activation by endogenous cGMP.
Caption: cGMP/PKG signaling pathway and competitive inhibition.
Experimental Protocols
The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments used to characterize PKG inhibitors.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a common method for determining the IC50 value of a PKG inhibitor using a purified enzyme and a peptide substrate.
References
- 1. KT 5823 | Protein Kinase G | Tocris Bioscience [tocris.com]
- 2. Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adooq.com [adooq.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Rp-8-Br-PET-cGMPS and KT5823 for In Situ PKG Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of cGMP-dependent protein kinase (PKG) signaling, the choice of a reliable in situ inhibitor is paramount. This guide provides an objective comparison of two commonly used PKG inhibitors, Rp-8-Br-PET-cGMPS and KT5823, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research.
This comparison guide delves into the mechanisms of action, selectivity, and in situ efficacy of this compound and KT5823. While both compounds are cited as PKG inhibitors, a growing body of evidence suggests significant differences in their reliability, particularly in cellular contexts.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and KT5823 lies in their mode of inhibiting PKG.
This compound is a cGMP analog. It functions as a competitive antagonist at the cGMP-binding sites on the regulatory domain of PKG.[1] By occupying these sites, it prevents the conformational change induced by endogenous cGMP, thus keeping the kinase in its inactive state. Its lipophilic nature, due to the PET (phenyl-1,N2-etheno) group, enhances its membrane permeability, making it suitable for use in intact cells.[1]
KT5823 , on the other hand, is a staurosporine-related indolocarbazole. It acts as an ATP-competitive inhibitor, targeting the ATP-binding site within the catalytic domain of the kinase. This mechanism is not specific to PKG and is shared by a broad range of protein kinases.
At a Glance: Key Differences
| Feature | This compound | KT5823 |
| Mechanism of Action | Competitive inhibitor of cGMP binding | Competitive inhibitor of ATP binding |
| Binding Site | Regulatory Domain (cGMP binding pocket) | Catalytic Domain (ATP binding pocket) |
| Molecular Class | cGMP analog | Indolocarbazole (Staurosporine-related) |
| Reported In Vitro Potency | Ki not widely reported, effective in µM range in situ | Ki ≈ 0.23 µM |
| Selectivity | Considered the most specific PKG-I inhibitor among cGMP analogs.[1] May interact with other cGMP-binding proteins like PDEs and PKA at higher concentrations.[1][2] | Known to inhibit other kinases, including PKA (Ki ≈ 10 µM) and PKC (Ki ≈ 4 µM). |
| In Situ Efficacy | Generally effective in intact cells.[1] | Efficacy in intact cells is highly questionable and often reported as ineffective. |
In Situ Performance: A Critical Divide
While in vitro assays demonstrate the inhibitory potential of both compounds, their performance in a cellular environment reveals a stark contrast. Numerous studies have raised concerns about the efficacy of KT5823 in intact cells. For instance, it has been shown to fail in inhibiting cGMP-stimulated VASP phosphorylation, a key downstream target of PKG, in human platelets and rat mesangial cells. In some cases, KT5823 has even been observed to enhance cGMP-stimulated VASP phosphorylation.
Conversely, this compound has been successfully used to inhibit PKG activity in a variety of intact cell and tissue models, demonstrating its utility for in situ investigations.[3][4]
Visualizing the Mechanisms
To better understand the distinct inhibitory actions, the following diagrams illustrate the PKG signaling pathway and the points of intervention for each inhibitor.
Caption: PKG signaling pathway and inhibitor actions.
Experimental Protocols
To empirically compare the efficacy of this compound and KT5823, a common and reliable method is to assess the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239, a specific downstream target of PKG.
Experimental Workflow: Comparing PKG Inhibitors In Situ
The following diagram outlines a typical workflow for comparing the in situ efficacy of PKG inhibitors.
Caption: Workflow for in situ PKG inhibitor comparison.
Detailed Protocol: VASP Phosphorylation Assay by Western Blot
This protocol provides a step-by-step guide to assess PKG inhibition by measuring VASP phosphorylation.
1. Cell Culture and Treatment: a. Plate cells (e.g., vascular smooth muscle cells or platelets) at an appropriate density and allow them to adhere or stabilize. b. Pre-incubate the cells with the desired concentrations of this compound, KT5823, or vehicle control for 15-30 minutes. c. Stimulate the cells with a PKG activator, such as 8-Bromo-cGMP (a cell-permeable cGMP analog) or sodium nitroprusside (SNP, a nitric oxide donor), for a predetermined time (e.g., 10-30 minutes).
2. Cell Lysis: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated VASP at Ser239 overnight at 4°C. c. Wash the membrane extensively with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
6. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. b. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total VASP. c. Quantify the band intensities using densitometry software. d. Normalize the phospho-VASP signal to the total VASP signal for each sample. e. Compare the levels of VASP phosphorylation in the inhibitor-treated samples to the control samples to determine the extent of PKG inhibition.
Conclusion and Recommendation
Based on the available evidence, This compound is the more reliable and specific inhibitor for in situ studies of PKG activity . Its mechanism of action, targeting the cGMP binding site, offers greater specificity compared to the ATP-competitive inhibition of KT5823. Crucially, its demonstrated efficacy in intact cells, in contrast to the questionable performance of KT5823, makes it the superior choice for researchers aiming to elucidate the physiological roles of PKG.
When designing experiments, it is essential to include proper controls, such as vehicle-treated and activator-stimulated conditions, to accurately assess the inhibitory effects. The provided experimental workflow and protocol offer a robust framework for such comparative studies. Researchers should, however, always optimize inhibitor concentrations and incubation times for their specific cell type and experimental conditions.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Rp-8-Br-PET-cGMPS and Rp-8-pCPT-cGMPS: Potent Tools for cGMP Signaling Research
In the intricate world of cellular signaling, the cyclic guanosine monophosphate (cGMP) pathway plays a pivotal role in a multitude of physiological processes. Researchers dedicated to unraveling the complexities of this pathway rely on specific molecular tools to modulate its components. Among the most valuable of these are the Rp-isomers of cGMP analogs, which act as competitive inhibitors of the primary cGMP effector, cGMP-dependent protein kinase (PKG). This guide presents a detailed comparative analysis of two such inhibitors, Rp-8-Br-PET-cGMPS and Rp-8-pCPT-cGMPS, providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their experimental designs.
Mechanism of Action and Target Specificity
Both this compound and Rp-8-pCPT-cGMPS are competitive antagonists of PKG, binding to the cGMP binding sites on the kinase and preventing its activation by endogenous cGMP.[1] This inhibitory action allows for the specific investigation of the physiological roles of PKG.
This compound is a derivative of 8-bromo-cGMP and is noted for its high lipophilicity, which enhances its cell permeability.[1] It is considered a potent and selective inhibitor of PKG I.[2][3] However, it's important to note that it can also interact with other cGMP-binding proteins, including phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels.[4][5] Specifically, it has been shown to reduce the activity of both rod and cone CNG channels.[5]
Rp-8-pCPT-cGMPS is another lipophilic cGMP analog that effectively penetrates cell membranes.[3][6] It is a potent inhibitor of both PKG I and PKG II isoforms.[2] While it exhibits selectivity for PKG over cAMP-dependent protein kinase (PKA), it can also act as an agonist for CNG channels in a voltage-dependent manner.[7][8] This dual activity should be considered when interpreting experimental results.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative parameters for this compound and Rp-8-pCPT-cGMPS, providing a clear comparison of their inhibitory potency against different PKG isoforms.
| Parameter | This compound | Rp-8-pCPT-cGMPS |
| Target(s) | Primarily PKG I, also inhibits CNG channels | PKG I and PKG II, agonist for CNG channels |
| Ki for PKG Iα | 35 nM[9] | 0.5 µM[6][10] |
| Ki for PKG Iβ | Not consistently reported | 0.45 µM |
| Ki for PKG II | 30 nM[9] | 0.7 µM |
| Selectivity | Considered the most specific PKG I inhibitor among cyclic nucleotide analogs.[3] Less potent inhibitor of PKA (Ki = 11 µM).[9] | Exhibits selectivity for PKG over PKA. |
| Effect on CNG Channels | Inhibitor[5] | Agonist[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of these inhibitors. Below are representative protocols for key experiments where these compounds are frequently used.
In Vitro Kinase Assay for PKG Inhibition
Objective: To determine the inhibitory constant (Ki) of the compounds against purified PKG.
Methodology:
-
Prepare a reaction mixture containing a suitable buffer (e.g., MOPS, pH 7.0), MgCl2, a specific peptide substrate for PKG (e.g., kemptide), and the purified PKG enzyme.
-
Add varying concentrations of either this compound or Rp-8-pCPT-cGMPS to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP and a fixed concentration of cGMP (as the agonist).
-
Incubate the reaction at 30°C for a predetermined time.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-32P]ATP using phosphocellulose paper or other suitable methods.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
The Ki value can be calculated using the Cheng-Prusoff equation, based on the IC50 value determined from the dose-response curve.[10]
Vascular Smooth Muscle Relaxation Assay
Objective: To assess the role of PKG in vasodilation using isolated aortic rings.
Methodology:
-
Isolate aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Induce a stable contraction in the aortic rings using a vasoconstrictor such as phenylephrine.
-
Pre-incubate the contracted rings with either this compound or Rp-8-pCPT-cGMPS for a defined period (e.g., 30 minutes).
-
Induce relaxation by adding a cGMP-elevating agent like sodium nitroprusside in a cumulative manner.
-
Record the changes in isometric tension using a force transducer.
-
The results are typically expressed as a percentage of relaxation relative to the pre-contracted tension.[1]
Platelet Aggregation Assay
Objective: To investigate the involvement of PKG in the inhibition of platelet aggregation.
Methodology:
-
Prepare platelet-rich plasma (PRP) from fresh human blood by centrifugation.
-
Pre-incubate the PRP with either this compound or Rp-8-pCPT-cGMPS.
-
Add a cGMP-elevating agent (e.g., a nitric oxide donor) to inhibit platelet aggregation.
-
Induce platelet aggregation using an agonist such as ADP or collagen.
-
Monitor the change in light transmittance through the PRP using an aggregometer to quantify the extent of aggregation.
-
The inhibitory effect of the compounds on the anti-aggregatory action of the cGMP-elevating agent can then be determined.[1][10]
Visualizing the cGMP/PKG Signaling Pathway and Experimental Workflow
To further clarify the context in which these inhibitors are used, the following diagrams illustrate the canonical cGMP/PKG signaling pathway and a typical experimental workflow.
Caption: The cGMP/PKG signaling pathway and the inhibitory action of Rp-analogs.
Caption: A generalized experimental workflow for studying PKG inhibition.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Rp-8-Br-PET-cGMPS for PKG over PKA: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modulation of protein kinase activity is paramount for elucidating cellular signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of the specificity of Rp-8-Br-PET-cGMPS for cGMP-dependent protein kinase (PKG) over cAMP-dependent protein kinase (PKA), supported by experimental data, detailed methodologies, and visual representations of the relevant signaling pathways.
This compound is a widely utilized cell-permeable analog of cyclic guanosine monophosphate (cGMP) that acts as a competitive inhibitor of PKG. Its efficacy and specificity are critical considerations in experimental design. This guide aims to provide a clear evaluation of its performance against PKA, a closely related serine/threonine kinase, to enable informed decisions in research applications.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound against PKG and PKA has been quantified through kinetic analysis using purified protein kinases. The apparent inhibition constants (Ki) provide a direct measure of the inhibitor's affinity for each kinase. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Compound | Target Kinase | Apparent Inhibition Constant (Ki) | Selectivity (Ki PKA / Ki PKG) |
| This compound | PKG (type Iα and Iβ) | 0.03 µM[1] | \multirow{2}{*}{~333-fold} |
| PKA (type II) | 10 µM[1] |
The data clearly demonstrates that this compound is a significantly more potent inhibitor of PKG than PKA, exhibiting an approximately 333-fold higher selectivity for PKG.[1] This high degree of selectivity makes it a valuable tool for distinguishing between cGMP/PKG- and cAMP/PKA-mediated signaling events in intact cells.[1]
Signaling Pathways and Points of Inhibition
To understand the experimental context, it is essential to visualize the signaling pathways in which PKG and PKA operate.
Experimental Protocols
The determination of inhibitory constants and the evaluation of inhibitor specificity rely on robust in vitro kinase assays. Below are detailed methodologies for assessing the activity of PKG and PKA in the presence of inhibitors like this compound.
In Vitro Kinase Activity Assay (Radiometric)
This protocol describes a common method for quantifying kinase activity by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific substrate.
Objective: To determine the inhibitory effect of this compound on the activity of purified PKG and PKA.
Materials:
-
Purified recombinant PKG (type Iα or Iβ) and PKA (catalytic subunit)
-
Specific peptide substrate for PKG (e.g., a VASP-derived peptide) and PKA (e.g., Kemptide)
-
This compound
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
cGMP and cAMP for kinase activation
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, the respective peptide substrate, and the activating cyclic nucleotide (cGMP for PKG, cAMP for PKA) at a concentration that yields submaximal activation.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified PKG or PKA to the reaction mixtures.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reactions at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by spotting an aliquot of the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose papers extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P in a scintillation counter.
-
Data Analysis: Plot the kinase activity as a function of the inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). The Ki can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration of the activating cyclic nucleotide.
Conclusion
References
A Comparative Guide to Rp-8-Br-PET-cGMPS: Cross-Validation of a Key PKG Modulator
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Rp-8-Br-PET-cGMPS in cGMP/PKG Signaling
This guide provides a comprehensive cross-validation of this compound, a widely used lipophilic cGMP analog. By objectively comparing its performance with its agonistic counterpart, Sp-8-Br-PET-cGMPS, and other alternatives, this document serves as a critical resource for designing and interpreting experiments in diverse research areas, including vascular physiology, platelet function, and neurobiology. We present a detailed analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
At a Glance: this compound vs. Alternatives
This compound is a diastereomer of the cGMP analog 8-Bromo-guanosine-3',5'-cyclic monophosphorothioate with a β-phenyl-1,N2-etheno modification. The "Rp" configuration of the phosphorothioate group confers it with competitive antagonistic properties against the cGMP-binding sites of cGMP-dependent protein kinase (PKG).[1] In contrast, its "Sp" diastereomer, Sp-8-Br-PET-cGMPS, acts as a potent PKG agonist.[1] This opposing action makes them invaluable tools for dissecting the role of the cGMP/PKG pathway.
However, the activity of this compound is not without nuance. Under certain conditions, particularly in the absence of a cGMP agonist, it can exhibit partial agonist activity.[2] Furthermore, it is not entirely specific to PKG and has been shown to interact with other cGMP-binding proteins, including cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs).[3][4]
Quantitative Comparison of PKG Modulators
The efficacy of cGMP analogs is quantified by their activation (Ka) and inhibition (Ki) constants. The following tables summarize these values for this compound and its key comparators. It is important to note that assay conditions can vary between studies, which may influence the reported values.
Table 1: Comparison of this compound and its Agonist Counterpart
| Parameter | This compound (Antagonist) | Sp-8-Br-PET-cGMPS (Agonist) |
| Action | Competitive PKG inhibitor | PKG activator |
| Ki (PKG) | ~0.36 µM | Not Applicable |
| Ka (PKG) | Partial agonist activity reported | Data not consistently available |
Data compiled from multiple sources; direct comparative values may vary based on experimental conditions.[1][5]
Table 2: Comparative Potency of Various PKG Inhibitors
| Inhibitor | Target PKG Isoform(s) | Ki or IC50 | Selectivity Notes |
| This compound | PKG Iα, Iβ | Ki: ~0.36 µM | Also inhibits CNG channels and some PDEs. Can act as a partial agonist. |
| Rp-8-pCPT-cGMPS | PKG I, II | Ki: ~0.5 µM | More lipophilic than Rp-8-Br-cGMPS. |
| KT5823 | PKG | IC50: ~2.4 µM | ATP-competitive inhibitor. May have off-target effects on other kinases. |
This table presents a compilation of data from various studies and is intended for comparative purposes. Absolute values can differ based on the specific assay conditions.[6][7][8]
Signaling Pathway and Modulation
The canonical nitric oxide (NO)/cGMP signaling pathway is a central regulator of numerous physiological processes. NO, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC) to convert GTP to cGMP. cGMP then allosterically activates PKG, which phosphorylates a multitude of downstream targets, leading to cellular responses such as smooth muscle relaxation. This compound acts as a competitive antagonist at the cGMP-binding sites of PKG, thereby inhibiting its activation.
Figure 1. cGMP/PKG signaling pathway and the point of inhibition by this compound.
Experimental Protocols
To facilitate the cross-validation of findings, detailed methodologies for key experiments are provided below.
Vascular Smooth Muscle Relaxation Assay
Objective: To assess the inhibitory effect of this compound on cGMP-mediated vasodilation.
Methodology:
-
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.[1]
-
Pre-contraction: Induce a stable submaximal contraction with a vasoconstrictor such as phenylephrine.[1]
-
Inhibitor Pre-incubation: Pre-incubate the aortic rings with varying concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes).
-
Vasodilator Challenge: Cumulatively add a cGMP-elevating vasodilator (e.g., sodium nitroprusside) to generate a dose-response curve.
-
Data Acquisition: Record changes in isometric tension using a force transducer.
-
Analysis: Express the relaxation responses as a percentage of the pre-contraction. Compare the dose-response curves of the vasodilator in the presence and absence of this compound to determine the inhibitory effect.
Figure 2. Experimental workflow for the vascular smooth muscle relaxation assay.
Platelet Aggregation Assay
Objective: To evaluate the ability of this compound to reverse the anti-aggregatory effects of cGMP-elevating agents.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood anticoagulated with sodium citrate and prepare PRP by low-speed centrifugation.[1]
-
Inhibitor and Agonist Incubation: In an aggregometer cuvette, pre-incubate PRP with this compound or vehicle. Then, add a cGMP-elevating agent (e.g., sodium nitroprusside) to inhibit platelet aggregation.
-
Induction of Aggregation: Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.
-
Data Acquisition: Monitor the change in light transmission through the PRP over time using an aggregometer.
-
Analysis: Compare the platelet aggregation curves and the maximum percentage of aggregation in the presence and absence of this compound to assess its pro-aggregatory effect in the context of cGMP-mediated inhibition.[1]
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To investigate the role of PKG inhibition by this compound in cellular apoptosis.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to the desired confluency. Treat the cells with an apoptosis-inducing agent that acts via the cGMP pathway, in the presence or absence of varying concentrations of this compound.[1][9]
-
Cell Harvesting and Staining: After the treatment period, harvest the cells and wash them with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative). Compare the apoptotic cell populations between the different treatment groups.[9]
Logical Relationships in Experimental Design
The effective use of this compound in research relies on a logical experimental design that includes appropriate controls to validate the observed effects.
Figure 3. Logical relationships in a typical experiment to validate PKG inhibition.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the cGMP/PKG signaling pathway. Its lipophilic nature allows for effective use in cell-based assays and ex vivo tissue preparations. However, researchers must be cognizant of its potential for partial agonism and its off-target effects on other cGMP-binding proteins. This guide emphasizes the importance of careful experimental design, including the use of appropriate controls and cross-validation with other pharmacological or genetic tools, to ensure the accurate interpretation of experimental findings. The provided data and protocols serve as a foundational resource for the rigorous investigation of cGMP signaling in both physiological and pathological contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Rp-8-Br-PET-cGMPS vs. Genetic Knockdown for PKG Inhibition
For researchers, scientists, and drug development professionals investigating the cGMP-dependent protein kinase (PKG) signaling pathway, the choice between pharmacological inhibition and genetic knockdown is a critical experimental design decision. This guide provides an objective comparison of the widely used pharmacological inhibitor, Rp-8-Br-PET-cGMPS, and genetic knockdown techniques (siRNA and CRISPR-Cas9) for inhibiting PKG function. We will delve into their mechanisms of action, specificity, and experimental considerations, supported by available data and detailed protocols to aid in selecting the most appropriate method for your research needs.
At a Glance: Two Approaches to PKG Inhibition
| Feature | This compound | Genetic Knockdown of PKG (siRNA, CRISPR-Cas9) |
| Mechanism of Action | Competitive, reversible inhibition of the cGMP binding site on PKG.[1][2][3] | Downregulation of PKG protein expression by targeting its mRNA (siRNA) or permanently disrupting the gene (CRISPR-Cas9).[4] |
| Target | PKG protein activity. | PKG gene expression (mRNA or genomic DNA).[5] |
| Speed of Onset | Rapid, typically within minutes to hours of administration. | Slower, requires time for mRNA/protein turnover (siRNA) or gene editing and subsequent protein depletion (CRISPR-Cas9), often 24-72 hours or longer.[6] |
| Duration of Effect | Transient and reversible upon removal of the compound.[1] | Can be transient (siRNA) or permanent (CRISPR-Cas9).[5] |
| Specificity | Generally high for PKG, but can exhibit off-target effects on other cGMP-binding proteins like phosphodiesterases (PDEs) and protein kinase A (PKA).[2][7] | Can be highly specific to the target gene, but off-target effects due to sequence homology are a known concern for both siRNA and CRISPR-Cas9.[8][9] |
| Dose/Efficiency Control | Dose-dependent inhibition, allowing for titration of effect. | Efficiency of knockdown can be variable and requires careful validation. |
| Applications | Acute studies, in vivo and in vitro experiments where rapid and reversible inhibition is desired. | Studies requiring long-term or permanent loss of PKG function, target validation. |
Delving Deeper: A Quantitative Look
Direct quantitative comparisons of this compound and genetic knockdown in the same experimental system are scarce in the literature. However, we can summarize key quantitative parameters for each method based on available data.
This compound: Potency and Specificity
This compound is a membrane-permeable analog of cGMP that acts as a competitive antagonist at the cGMP-binding sites of PKG.[2][3] Its lipophilic nature, due to the β-phenyl-1,N2-etheno (PET) modification, enhances its cell permeability.[2]
| Parameter | Value | Target | Notes |
| Ki (Inhibition Constant) | ~0.5 µM | PKG Iα | This value can vary depending on the experimental conditions. |
| EC50 (Half-maximal effective concentration) | 0.45 µM | Rod CNG channels | Demonstrates off-target effects on cyclic nucleotide-gated (CNG) channels, with some selectivity for rod over cone channels at lower concentrations.[10] |
| EC50 (Half-maximal effective concentration) | 4.4 µM | Cone CNG channels | [10] |
Note: While considered one of the most specific PKG I inhibitors, studies have shown that this compound can also interact with other cGMP-binding proteins, including phosphodiesterases (PDE1, PDE6) and protein kinase A (PKA).[2][7] This is a critical consideration when interpreting experimental results.
Genetic Knockdown: Efficiency and Validation
The efficiency of genetic knockdown can vary significantly depending on the cell type, delivery method, and the specific siRNA or guide RNA sequence used.
| Parameter | Method | Typical Range | Validation is Crucial |
| Knockdown Efficiency | siRNA | 70-95% reduction in mRNA/protein levels | The actual level of knockdown must be validated for each experiment. |
| Knockout Efficiency | CRISPR-Cas9 | Can achieve >90% knockout in a population, leading to permanent gene disruption. | Validation at the genomic, mRNA, and protein level is essential to confirm successful knockout and assess for off-target edits.[11] |
Signaling Pathways and Experimental Workflows
To visualize the points of intervention for each method, the following diagrams illustrate the canonical cGMP/PKG signaling pathway and the general experimental workflows.
Experimental Protocols: A Closer Look
Pharmacological Inhibition with this compound
Objective: To acutely inhibit PKG activity in a cellular or tissue-based assay.
Materials:
-
This compound sodium salt (CAS 185246-32-6)[1]
-
Dimethyl sulfoxide (DMSO) or sterile water for stock solution preparation[1]
-
Cell culture medium or physiological buffer
-
Target cells or tissues
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-40 mM).[1] Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium or buffer to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system (typically in the range of 1-50 µM).
-
Treatment: Replace the medium of your cells or add the working solution to your tissue preparation.
-
Incubation: Incubate for the desired period. The onset of action is generally rapid, so incubation times can range from 30 minutes to a few hours, depending on the experimental endpoint.
-
Analysis: Proceed with your functional assay to assess the effect of PKG inhibition.
Validation:
-
It is advisable to include a positive control (e.g., a known PKG activator like 8-Br-cGMP) to confirm that the PKG pathway is active in your system.
-
To assess the specificity of the observed effects, consider using a structurally related but inactive analog as a negative control.
Genetic Knockdown of PKG using siRNA
Objective: To transiently reduce the expression of PKG protein.
Materials:
-
Validated siRNA sequences targeting the PKG gene (e.g., PRKG1).
-
Non-targeting (scrambled) siRNA control.
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or other serum-free medium.
-
Target cells.
-
Reagents for qPCR and Western blotting.
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and protein depletion. The optimal time should be determined empirically.
-
Validation of Knockdown:
-
Harvest a subset of cells to quantify PKG mRNA levels by qPCR.
-
Harvest another subset of cells to quantify PKG protein levels by Western blotting.
-
-
Functional Assay: Once knockdown is confirmed, proceed with the desired functional experiments.
Genetic Knockout of PKG using CRISPR-Cas9
Objective: To permanently disrupt the PKG gene, leading to a complete loss of protein expression.
Materials:
-
Lentiviral or plasmid vectors encoding Cas9 and a guide RNA (gRNA) targeting the PKG gene.
-
Packaging plasmids (for lentivirus production).
-
HEK293T cells (for lentivirus packaging).
-
Target cells.
-
Puromycin or other selection agent (if the vector contains a resistance marker).
-
Reagents for genomic DNA extraction, PCR, sequencing, and Western blotting.
Procedure:
-
gRNA Design and Cloning: Design and clone gRNAs targeting a critical exon of the PKG gene into the CRISPR vector.
-
Lentivirus Production (if applicable): Co-transfect the CRISPR vector and packaging plasmids into HEK293T cells. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction/Transfection: Introduce the CRISPR machinery into the target cells via lentiviral transduction or plasmid transfection.
-
Selection: If using a vector with a selection marker, apply the appropriate antibiotic (e.g., puromycin) to select for cells that have successfully incorporated the CRISPR vector.
-
Clonal Expansion: Isolate single cells to establish clonal populations.
-
Validation of Knockout:
-
Genomic Level: Extract genomic DNA from clonal populations and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.
-
Protein Level: Perform Western blotting to confirm the complete absence of the PKG protein.
-
-
Functional Analysis: Use the validated knockout cell lines for functional studies.
Choosing the Right Tool for the Job: Key Considerations
-
Temporal Control: For studying the acute roles of PKG, the rapid and reversible nature of This compound is a significant advantage. Genetic knockdown is better suited for investigating the consequences of long-term or complete loss of PKG function.
-
Specificity and Off-Target Effects: Both methods have the potential for off-target effects. With This compound , it is crucial to be aware of its potential interactions with other cGMP-binding proteins.[2][7] For genetic knockdown , careful design of siRNA or gRNA sequences and thorough validation are necessary to minimize and identify off-target effects.[8][9]
-
Compensation Mechanisms: Chronic loss of a protein through genetic knockout can sometimes lead to the activation of compensatory signaling pathways, which may mask the primary function of the protein. The acute inhibition provided by This compound can help to circumvent this issue.
-
Experimental System: The choice of method may also depend on the experimental system. For in vivo studies in animals, pharmacological inhibition with a deliverable compound like This compound may be more straightforward than generating a knockout animal model.
Conclusion
Both this compound and genetic knockdown are powerful tools for dissecting the function of PKG. The optimal choice depends on the specific research question, the desired temporal control, and the experimental system. Pharmacological inhibition offers a rapid and reversible means to probe the acute functions of PKG, while genetic knockdown provides a method for studying the effects of sustained or complete loss of the protein. A thorough understanding of the advantages and limitations of each approach, coupled with rigorous experimental validation, is essential for generating reliable and interpretable data in the study of cGMP/PKG signaling.
References
- 1. rndsystems.com [rndsystems.com]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
Unveiling the Potential of Rp-8-Br-PET-cGMPS in Disease Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced roles of signaling molecules is paramount to advancing therapeutic strategies. This guide provides an objective comparison of Rp-8-Br-PET-cGMPS, a potent and membrane-permeant inhibitor of cGMP-dependent protein kinase (PKG), against its activating counterpart and other alternatives in key disease models. Supported by experimental data, this document serves as a valuable resource for designing and interpreting studies focused on cGMP signaling pathways.
This compound has emerged as a critical tool for dissecting the intricate involvement of the cGMP/PKG signaling pathway in a variety of pathophysiological processes. Its utility has been particularly highlighted in models of retinitis pigmentosa and cardiovascular diseases. This guide will delve into the quantitative data from these studies, present detailed experimental protocols, and visualize the underlying mechanisms and workflows.
Comparative Analysis of this compound and Alternatives
To provide a clear understanding of the efficacy and mechanism of this compound, its performance is compared with its direct agonist analog, Sp-8-Br-PET-cGMPS, and other relevant compounds in specific experimental settings.
Table 1: Effects on cGMP-Dependent Protein Kinase (PKG) Activity
| Compound | Mechanism of Action | Key Parameters | Reference |
| This compound | Competitive Antagonist | Ki (PKG Iα): 0.03 µM | [1] |
| Sp-8-Br-PET-cGMPS | Agonist | Ka (PKG): ~0.2 µM | [2] |
| Rp-8-pCPT-cGMPS | Competitive Antagonist | Ki (PKG): 0.5 µM | [3] |
Table 2: Performance in a Retinitis Pigmentosa (RP) Model - Inhibition of Cyclic Nucleotide-Gated (CNG) Channels
In models of retinitis pigmentosa, where elevated cGMP levels contribute to photoreceptor cell death, this compound has been shown to protect photoreceptors by inhibiting over-activated PKG and CNG channels.[4] A recent study also identified a novel, more effective analog, dithio-CN03.
| Compound | Target | Efficacy (EC50) | Reference |
| This compound | Rod CNG Channels | ~0.45 µM | [5] |
| This compound | Cone CNG Channels | ~4.4 µM | [5] |
| dithio-CN03 | PKG and CNG Channels | Higher neuroprotective efficacy than this compound (qualitative) |
Table 3: Comparative Effects on Vascular Smooth Muscle Relaxation
The cGMP/PKG pathway is a key regulator of vascular tone. The antagonistic and agonistic effects of this compound and Sp-8-Br-PET-cGMPS, respectively, are demonstrated in vascular smooth muscle relaxation assays.
| Compound | Effect on Phenylephrine-Induced Contraction | Experimental Model | Reference |
| This compound | Inhibition of relaxation induced by cGMP-elevating agents | Isolated porcine coronary arteries | [6] |
| Sp-8-Br-PET-cGMPS | Dose-dependent relaxation | Isolated aortic rings | [2] |
Quantitative dose-response data for these effects require further specific investigation.
Table 4: Comparative Effects on Platelet Aggregation
The NO/cGMP/PKG signaling pathway is a critical inhibitor of platelet activation and aggregation.
| Compound | Effect on Platelet Aggregation | Experimental Model | Reference |
| This compound | Reverses anti-aggregatory effect of cGMP-elevating agents | Human platelet-rich plasma | [2] |
| Sp-8-Br-PET-cGMPS | Inhibition of agonist-induced aggregation | Human platelet-rich plasma | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The cGMP/PKG signaling pathway and points of modulation by Sp- and this compound.
Caption: Experimental workflow for the aortic ring relaxation assay.
Caption: Experimental workflow for the platelet aggregation assay.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the application of these findings, detailed methodologies for the key experiments are provided below.
Vascular Smooth Muscle Relaxation Assay (Aortic Ring Assay)
This protocol is adapted from established methods for studying vascular reactivity in isolated aortic rings.[5][7][8][9]
1. Tissue Preparation:
-
Euthanize a suitable animal model (e.g., male Sprague-Dawley rat) via an approved method.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Carefully remove surrounding adipose and connective tissues under a dissecting microscope.
-
Cut the aorta into 2-3 mm wide rings.
2. Mounting and Equilibration:
-
Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer.
-
Gradually stretch the rings to a resting tension of 1.5-2.0 g and allow them to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl.
-
Wash the rings and allow them to return to baseline tension.
-
Induce a stable contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM).
-
For studying the inhibitory effect of this compound, pre-incubate the rings with the compound for a defined period (e.g., 30 minutes) before adding a vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside).
-
For studying the effect of the agonist Sp-8-Br-PET-cGMPS, add cumulatively increasing concentrations to the organ bath to assess its dose-dependent relaxation effect.
4. Data Acquisition and Analysis:
-
Record the changes in isometric tension using a data acquisition system.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
For the inhibitory effect of this compound, compare the dose-response curve of the vasodilator in the presence and absence of the inhibitor.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is based on standard methods for assessing platelet function using light transmission aggregometry.[2][10][11][12][13]
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect fresh human blood from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
2. Platelet Aggregation Assay:
-
Perform the assay in a light transmission aggregometer at 37°C with continuous stirring.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
To assess the inhibitory effect of this compound, pre-incubate PRP with the compound or vehicle for a specified time. Then, induce aggregation with a known platelet agonist such as ADP, collagen, or thrombin.
-
To study the pro-aggregatory or anti-aggregatory effects of Sp-8-Br-PET-cGMPS, pre-incubate PRP with varying concentrations of the compound before adding a platelet agonist.
3. Data Acquisition and Analysis:
-
Monitor and record the change in light transmission over time, which reflects the percentage of platelet aggregation.
-
Compare the aggregation curves and the maximum percentage of aggregation in the presence and absence of the test compounds.
In Vivo Photoreceptor Rescue in rd Mice (Electroretinography)
This protocol outlines the general procedure for assessing retinal function in the rd1 mouse model of retinitis pigmentosa following treatment with this compound, as suggested by studies on photoreceptor rescue.[4][14][15][16][17]
1. Animal Model and Treatment:
-
Use rd1 mice, which have a mutation in the Pde6b gene leading to rapid photoreceptor degeneration.
-
Administer this compound or a vehicle control to the mice via a suitable route (e.g., intravitreal or systemic injection) at various postnatal days.
2. Electroretinography (ERG):
-
Dark-adapt the mice overnight before ERG recording.
-
Anesthetize the mice and place them on a heated platform to maintain body temperature.
-
Place a reference electrode subcutaneously on the head, a ground electrode in the tail, and a recording electrode on the cornea.
-
Record scotopic (rod-driven) and photopic (cone-driven) ERGs in response to light flashes of varying intensities.
3. Data Analysis:
-
Measure the amplitudes of the a-wave (photoreceptor response) and b-wave (bipolar cell response) of the ERG waveforms.
-
Compare the ERG responses between the treated and control groups to assess the degree of photoreceptor function preservation.
4. Histological Analysis (Optional but Recommended):
-
At the end of the study, euthanize the mice and enucleate the eyes.
-
Process the eyes for histology and stain retinal sections with hematoxylin and eosin (H&E).
-
Measure the thickness of the outer nuclear layer (ONL) and count the number of photoreceptor nuclei to quantify the extent of photoreceptor rescue.
Application in Other Disease Models
While the primary validation of this compound has been in models of retinitis pigmentosa and cardiovascular disease, its role as a PKG inhibitor suggests potential applications in other neurological disorders where cGMP signaling is implicated. For instance, dysregulation of the NO/cGMP pathway has been linked to the pathophysiology of ischemic stroke and Alzheimer's disease.[11][18][19] However, direct experimental validation of this compound in these specific disease models is currently limited and represents a promising area for future research.
References
- 1. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring the Contractile Response of Isolated Tissue Using an Image Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. de-vhl.nl [de-vhl.nl]
- 12. unimedizin-mainz.de [unimedizin-mainz.de]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A novel device for in vitro isometric tension recordings of cylindrical artery segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Photoreceptor cell rescue in retinal degeneration (rd) mice by in vivo gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Rp-8-Br-PET-cGMPS and its Agonist Counterpart, Sp-8-Br-PET-cGMPS
For researchers, scientists, and drug development professionals navigating the complexities of the cyclic guanosine monophosphate (cGMP) signaling pathway, the selection of appropriate molecular tools is paramount. This guide provides a comprehensive comparison of two widely used cGMP analogs: the antagonist Rp-8-Br-PET-cGMPS and its agonist counterpart, Sp-8-Br-PET-cGMPS. By understanding their distinct mechanisms of action and effects on key cellular processes, researchers can effectively dissect the roles of cGMP and its primary effector, cGMP-dependent protein kinase (PKG).
At a Glance: Opposing Roles in cGMP Signaling
This compound and Sp-8-Br-PET-cGMPS are diastereomers, differing only in the spatial orientation of the sulfur atom on the phosphate group. This subtle structural difference confers opposing biological activities. Sp-8-Br-PET-cGMPS acts as a potent agonist , mimicking the effects of cGMP and activating PKG.[1] Conversely, this compound functions as a competitive antagonist , binding to PKG without activating it, thereby inhibiting the action of endogenous cGMP.[1] Both compounds are modified with a β-phenyl-1,N2-etheno (PET) group, enhancing their lipophilicity and cell permeability, making them suitable for use in intact cell and tissue experiments.
Quantitative Comparison of Effects on Protein Kinase G (PKG)
The efficacy of these analogs is quantified by their activation (Ka) and inhibition (Ki) constants for PKG. Lower Ka values indicate higher potency for agonists, while lower Ki values signify more potent inhibition for antagonists.
| Parameter | Sp-8-Br-PET-cGMPS (Agonist) | This compound (Antagonist) |
| Action | Activates cGMP-dependent protein kinase (PKG) | Competitively inhibits cGMP-dependent protein kinase (PKG) |
| Activation Constant (Ka) for PKG Iα | ~0.1 µM | Not Applicable |
| Inhibition Constant (Ki) for PKG Iα | Not Applicable | ~0.5 µM |
| Cell Permeability | High (lipophilic) | High (lipophilic) |
| Resistance to Phosphodiesterases (PDEs) | High | High |
Note: The exact Ka and Ki values can vary slightly depending on the experimental conditions and the specific isoform of PKG being studied. It is important to note that while this compound is a widely used PKG inhibitor, some studies suggest it may act as a partial agonist under certain conditions.[2]
Signaling Pathway and Mechanism of Action
The cGMP/PKG signaling pathway plays a crucial role in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The following diagram illustrates this pathway and the points of intervention for the agonist and antagonist.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the effects of this compound and Sp-8-Br-PET-cGMPS.
In Vitro PKG Kinase Assay
This assay directly measures the ability of the compounds to activate or inhibit the kinase activity of purified PKG.
1. Materials:
-
Purified recombinant PKG enzyme
-
Fluorescently labeled or radioactive peptide substrate specific for PKG
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Sp-8-Br-PET-cGMPS and this compound stock solutions (in DMSO)
-
96-well microplate
-
Plate reader (for fluorescence) or scintillation counter (for radioactivity)
2. Procedure:
-
Prepare serial dilutions of Sp-8-Br-PET-cGMPS and this compound in kinase assay buffer.
-
In a 96-well plate, add the PKG enzyme, peptide substrate, and the diluted compounds. For the antagonist (this compound), also include a fixed concentration of cGMP or Sp-8-Br-PET-cGMPS to stimulate the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate using a plate reader or scintillation counter.
-
Calculate the percentage of kinase activation (for the agonist) or inhibition (for the antagonist) relative to controls.
-
Plot the data to determine the Ka for the agonist and the Ki for the antagonist.
Vascular Smooth Muscle Relaxation Assay
This ex vivo assay assesses the effects of the compounds on the contractility of blood vessels.
1. Materials:
-
Isolated aortic rings from a suitable animal model (e.g., rat)
-
Organ bath system with force transducers
-
Krebs-Henseleit buffer (gassed with 95% O₂ / 5% CO₂)
-
Vasoconstrictor (e.g., phenylephrine)
-
Sp-8-Br-PET-cGMPS and this compound stock solutions
2. Procedure:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable contraction with a vasoconstrictor like phenylephrine.
-
For the agonist (Sp-8-Br-PET-cGMPS): Once a stable contraction is achieved, add cumulative concentrations of Sp-8-Br-PET-cGMPS to the bath and record the relaxation response.
-
For the antagonist (this compound): Pre-incubate the aortic rings with this compound for a set period (e.g., 30 minutes) before adding the vasoconstrictor. Then, assess the ability of a known cGMP-elevating vasodilator (e.g., sodium nitroprusside) to induce relaxation in the presence of the antagonist.
-
Record the changes in isometric tension using the force transducers.
-
Analyze the data to generate dose-response curves and determine the EC₅₀ for relaxation (agonist) or the extent of inhibition (antagonist).
Platelet Aggregation Assay
This assay measures the ability of the compounds to influence platelet aggregation, a key process in hemostasis and thrombosis.
1. Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
-
Platelet agonist (e.g., ADP, collagen)
-
Sp-8-Br-PET-cGMPS and this compound stock solutions
2. Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
For the agonist (Sp-8-Br-PET-cGMPS): Pre-incubate a sample of PRP with varying concentrations of Sp-8-Br-PET-cGMPS for a few minutes at 37°C with stirring.
-
Add a platelet agonist (e.g., ADP) to induce aggregation and monitor the change in light transmittance over time.
-
For the antagonist (this compound): Pre-incubate PRP with this compound. Then, add a cGMP-elevating agent (like sodium nitroprusside) to inhibit aggregation, followed by the platelet agonist. The ability of this compound to reverse this inhibition is measured.
-
Record the aggregation curves and determine the maximum percentage of aggregation for each condition.[3]
Experimental and Logical Workflows
Effective experimental design is crucial for obtaining reliable and interpretable data. The following diagrams illustrate a typical workflow for screening and characterizing cGMP analogs and the logical relationship between the agonist and antagonist in modulating PKG activity.
Conclusion
This compound and its agonist counterpart, Sp-8-Br-PET-cGMPS, are indispensable tools for the precise manipulation of the cGMP/PKG signaling pathway. Their opposing actions allow for a detailed investigation of the role of PKG in a wide array of physiological and pathophysiological processes. By employing the quantitative data and detailed experimental protocols provided in this guide, researchers can confidently design and execute experiments to further elucidate the intricate mechanisms governed by cGMP signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Rp-8-Br-PET-cGMPS: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of cGMP signaling, a thorough understanding of the available molecular tools is paramount. This guide provides an objective comparison of the published effects of Rp-8-Br-PET-cGMPS, a widely used cGMP-dependent protein kinase (PKG) inhibitor. Critically, this guide also presents independent verification of its effects, including evidence of partial agonist activity, alongside a comparison with key alternatives to aid in the design and interpretation of robust experimental studies.
Unraveling the Dual Nature of this compound: Inhibitor and Partial Agonist
This compound is a membrane-permeant analog of cGMP designed to be a competitive inhibitor of PKG.[1][2] It is widely used to probe the role of the cGMP/PKG signaling pathway in a variety of physiological processes, including vasodilation, platelet aggregation, and apoptosis. However, emerging evidence necessitates a more nuanced understanding of its function.
While numerous studies confirm its inhibitory role, independent research has revealed that under certain conditions, this compound can act as a partial agonist of PKG, particularly the cGKIα isoform.[3][4] This dual activity underscores the importance of careful experimental design and data interpretation when using this compound.
This guide provides a direct comparison with its diastereomer, Sp-8-Br-PET-cGMPS , a potent PKG agonist, and other commonly used PKG inhibitors, Rp-8-pCPT-cGMPS and KT5823 , to offer a comprehensive overview for researchers.
Quantitative Comparison of PKG Modulators
The following table summarizes the key quantitative data for this compound and its alternatives, providing a clear comparison of their potency and observed effects.
| Compound | Primary Action | Target | Ki (inhibition constant) | Ka (activation constant) | Effective Concentration Range | Key Findings and Citations |
| This compound | Competitive PKG Inhibitor / Partial Agonist | PKG I | ~0.35 µM | - | 10-100 µM | Primarily acts as an inhibitor, but can exhibit partial agonist activity, especially for cGKIα, in the absence of a cGMP agonist.[3][4][5] |
| Sp-8-Br-PET-cGMPS | PKG Agonist | PKG I | - | ~0.16 µM | 1-50 µM | A potent, membrane-permeable activator of PKG, often used as a positive control.[1] |
| Rp-8-pCPT-cGMPS | Competitive PKG Inhibitor | PKG I & II | ~0.5 µM | - | 10-500 µM | A widely used PKG inhibitor, considered a pan-PKG inhibitor.[6][7] |
| KT5823 | PKG Inhibitor | PKG | ~0.23 µM | - | 1-10 µM | A non-cGMP analog inhibitor of PKG.[5][8] |
Experimental Protocols: A Guide to Key Assays
To facilitate the independent verification of the effects of this compound and its alternatives, detailed methodologies for three key experimental assays are provided below.
Vascular Smooth Muscle Relaxation Assay
This assay is crucial for studying the role of the cGMP/PKG pathway in vasodilation.
Objective: To assess the effect of PKG modulators on the contractility of isolated aortic rings.
Methodology:
-
Tissue Preparation: Isolate thoracic aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Pre-contraction: Induce a stable, submaximal contraction of the aortic rings using a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
Compound Addition:
-
For Inhibitors (this compound, Rp-8-pCPT-cGMPS, KT5823): Pre-incubate the pre-contracted rings with the inhibitor for 20-30 minutes before adding a vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside).
-
For Agonists (Sp-8-Br-PET-cGMPS): Add cumulatively increasing concentrations of the agonist to the pre-contracted rings to generate a dose-response curve.
-
-
Data Acquisition: Continuously record the isometric tension of the aortic rings using a force transducer.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. Compare the dose-response curves in the presence and absence of the inhibitors.
Platelet Aggregation Assay
This assay is fundamental for investigating the role of the cGMP/PKG pathway in platelet function and thrombosis.
Objective: To evaluate the effect of PKG modulators on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and centrifuge at a low speed (e.g., 200 x g for 10 minutes) to prepare PRP.[9]
-
Baseline Aggregation: Use platelet-poor plasma (PPP) to set the baseline (100% aggregation) in a light transmission aggregometer.
-
Compound Incubation:
-
For Inhibitors: Pre-incubate PRP with the inhibitor for a defined period (e.g., 10 minutes) at 37°C.
-
For Agonists: Pre-incubate PRP with the agonist for a defined period at 37°C.
-
-
Induction of Aggregation: Add a platelet agonist such as ADP or collagen to the PRP to induce aggregation and monitor the change in light transmission.
-
Data Analysis: Measure the maximum percentage of aggregation. For inhibitors, assess their ability to reverse the anti-aggregatory effect of a cGMP-elevating agent like sodium nitroprusside.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay allows for the quantification of apoptotic and necrotic cells to study the role of the cGMP/PKG pathway in cell death.
Objective: To determine the effect of PKG modulators on apoptosis.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line and treat with the PKG modulator of interest for a specified duration (e.g., 24-48 hours). Include both positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the cGMP/PKG Signaling Pathway and Experimental Workflows
To further clarify the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Protein Kinase G | Tocris Bioscience [tocris.com]
- 3. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unimore.it [iris.unimore.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rp-8-Br-PET-cGMPS: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This document provides essential safety and logistical information for the disposal of Rp-8-Br-PET-cGMPS, a commonly used cGMP analog in signaling pathway research. While classified as a non-hazardous substance, adherence to proper disposal protocols is crucial to minimize environmental impact and maintain laboratory safety.
Key Safety and Handling Information
According to its Safety Data Sheet (SDS), this compound is not considered a hazardous substance or mixture. However, standard laboratory safety precautions should always be observed. In case of accidental exposure, the following first aid measures are recommended:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek prompt medical attention.
-
Skin Contact: Rinse the affected skin area thoroughly with water. Contaminated clothing and shoes should be removed. A physician should be consulted.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical advice.
In the event of a spill, the area should be evacuated. Laboratory personnel should wear appropriate personal protective equipment (PPE) and prevent the substance from entering drains or watercourses. Spills can be absorbed with a liquid-binding material such as diatomite. Contaminated surfaces and equipment should be decontaminated by scrubbing with alcohol. All contaminated materials must be disposed of according to the procedures outlined below.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C18H14BrN5NaO6PS | [1] |
| Molecular Weight | 562.27 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility in Water | Up to 20 mM | [1] |
| Solubility in DMSO | Up to 40 mM | [1] |
| Storage Temperature | -20°C | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound, as a non-hazardous chemical, should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. The following is a general procedural guide:
-
Consult Institutional EHS Guidelines: Before initiating any disposal procedure, the first and most critical step is to consult your institution's EHS office or refer to their published guidelines for non-hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect un-used or waste this compound powder in a clearly labeled, sealed container.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated, leak-proof container. Avoid mixing with other chemical wastes unless explicitly permitted by your EHS department.
-
-
Labeling: The waste container must be clearly labeled as "Non-Hazardous Waste" and should identify the contents, including the name "this compound" and its approximate concentration if in solution.
-
Storage: Store the waste container in a designated and secure area, away from incompatible materials, while awaiting pickup or disposal.
-
Disposal Route:
-
EHS Pickup: The preferred method for disposal is through your institution's scheduled chemical waste pickup service.
-
Drain Disposal (with caution and pre-approval): Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals. However, this should only be done with explicit prior approval from your EHS department. If approved, flush with a large volume of water.
-
Trash Disposal (for empty containers): Empty containers that have held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected as chemical waste. After rinsing, the container labels should be defaced or removed before disposal in the regular trash.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures and consulting with your institutional safety experts, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rp-8-Br-PET-cGMPS
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rp-8-Br-PET-cGMPS, a cGMP-dependent protein kinase (PKG) inhibitor. Adherence to these protocols is critical for both personal safety and the integrity of your research.
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound indicates it is not a hazardous substance, it is imperative to follow standard laboratory safety protocols.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against potential exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
General Handling Guidelines:
-
Work in a well-ventilated area to minimize inhalation exposure.
-
Avoid the generation of dust or aerosols.
-
In the event of a spill, absorb the material with an inert substance and dispose of it as chemical waste.
Operational Plan: From Receipt to Disposal
A structured operational plan ensures consistency and safety throughout the experimental process.
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the product packaging.
-
Store the compound in a tightly sealed container at -20°C.[2]
2. Reconstitution and Solution Preparation:
-
This compound is soluble in water up to 20 mM and in DMSO up to 40 mM.
-
To prepare a stock solution, use the following formula: Volume of solvent = Mass of compound / (Desired concentration * Molecular Weight). The molecular weight is 562.27 g/mol .
-
It is recommended to use freshly prepared solutions. If storage is necessary, store aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[2]
3. Experimental Use:
-
When using in cell-based assays or other experimental models, ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the system.
-
Follow specific experimental protocols, such as those for assessing vascular smooth muscle relaxation or platelet aggregation.[3]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused solutions, pipette tips, and culture plates, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Do not mix this waste stream with other types of laboratory waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Disposal Procedure:
-
The primary and most secure method of disposal is through your institution's accredited hazardous or chemical waste management program.
-
Ensure the waste container is securely sealed and stored in a designated satellite accumulation area until collection by EHS personnel.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 562.27 g/mol | |
| CAS Number | 185246-32-6 | [1] |
| Purity | ≥98% | |
| Solubility in Water | up to 20 mM | |
| Solubility in DMSO | up to 40 mM | |
| Storage Temperature | -20°C | [2] |
Experimental Protocol: Assessment of Vascular Smooth Muscle Relaxation
This protocol details the methodology for evaluating the effect of this compound on vascular smooth muscle contractility.[3]
1. Tissue Preparation:
- Isolate aortic rings from a suitable animal model (e.g., rat or rabbit).
- Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.
2. Pre-incubation and Contraction:
- Pre-incubate the aortic rings with varying concentrations of this compound for a defined period (e.g., 30 minutes).
- Induce a stable, submaximal contraction of the aortic rings using a vasoconstrictor such as phenylephrine.
3. Induction of Relaxation:
- Introduce a known vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside) to the organ bath.
4. Data Acquisition and Analysis:
- Record the changes in isometric tension using a force transducer.
- Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
- Compare the relaxation responses in the presence and absence of this compound to determine its inhibitory effect.
Visualizing the Workflow
Caption: Experimental workflow for assessing vascular smooth muscle relaxation.
Signaling Pathway Inhibition
This compound acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[3] In cellular signaling, nitric oxide (NO) can stimulate soluble guanylate cyclase (sGC) to produce cGMP. cGMP then activates PKG, leading to downstream effects such as smooth muscle relaxation. This compound blocks the activation of PKG by cGMP, thereby inhibiting these downstream effects.
Caption: Inhibition of the cGMP/PKG signaling pathway by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
